Fustin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPUYFWZXZMIE-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871986, DTXSID401136309 | |
| Record name | (+/-)-Fustin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-36-9, 20725-03-5 | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Fustin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fustin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fustin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Fustin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSTIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fustin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fustin, a flavanonol found in the heartwood of Rhus verniciflua Stokes, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Through a detailed examination of key experimental findings, this document elucidates the signaling pathways and cellular processes modulated by this compound, presenting quantitative data and detailed experimental protocols to support further research and drug development endeavors.
Core Mechanisms of Action
This compound exerts its therapeutic potential through a multi-faceted approach, primarily targeting pathways involved in oxidative stress, inflammation, and cancer cell proliferation.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by modulating the levels of key endogenous antioxidant enzymes and reducing markers of oxidative stress. In a preclinical model of Huntington's disease using 3-nitropropionic acid (3-NPA)-treated rats, oral administration of this compound at doses of 50 and 100 mg/kg for 22 days resulted in a significant restoration of antioxidant enzyme levels.[1]
Table 1: Effect of this compound on Oxidative Stress Markers in 3-NPA-Treated Rats [1]
| Marker | 3-NPA Control Group | This compound (50 mg/kg) Treated | This compound (100 mg/kg) Treated |
| Malondialdehyde (MDA) | Significantly elevated | Significantly reduced | Significantly reduced |
| Superoxide Dismutase (SOD) | Significantly reduced | Significantly restored | Significantly restored |
| Catalase (CAT) | Significantly reduced | Significantly restored | Significantly restored |
| Reduced Glutathione (GSH) | Significantly reduced | Significantly restored | Significantly restored |
Data presented as significant changes relative to the control group (p < 0.001).
This potent antioxidant activity suggests that this compound can mitigate cellular damage caused by reactive oxygen species (ROS), a key pathological factor in numerous diseases.
Anti-inflammatory Response
This compound exhibits robust anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines. In a rat model of adjuvant-induced arthritis, this compound treatment (50 and 100 mg/kg for 21 days) significantly mitigated the inflammatory response.[2] This was evidenced by a marked reduction in the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels [2]
| Cytokine | Adjuvant-Induced Arthritis Control | This compound (50 mg/kg) Treated | This compound (100 mg/kg) Treated |
| TNF-α | Significantly elevated | Significantly reduced | Significantly reduced |
| IL-1β | Significantly elevated | Significantly reduced | Significantly reduced |
| IL-6 | Significantly elevated | Significantly reduced | Significantly reduced |
Data presented as significant changes relative to the control group.
The ability of this compound to modulate these critical inflammatory mediators highlights its potential as a therapeutic agent for inflammatory disorders.
Neuroprotective Effects
Beyond its antioxidant and anti-inflammatory actions in the central nervous system, this compound also modulates neurotransmitter levels, contributing to its neuroprotective profile. In the 3-NPA-induced Huntington's disease model, this compound treatment (50 and 100 mg/kg for 22 days) effectively restored the balance of the neurotransmitters gamma-aminobutyric acid (GABA) and glutamate.[1]
Table 3: Effect of this compound on Neurotransmitter Levels in 3-NPA-Treated Rats [1]
| Neurotransmitter | 3-NPA Control Group | This compound (100 mg/kg) Treated |
| GABA | Significantly decreased | Significantly restored |
| Glutamate | Significantly increased | Significantly decreased |
Data presented as significant changes relative to the control group (p < 0.001).
By mitigating excitotoxicity and restoring inhibitory neurotransmission, this compound demonstrates potential for the management of neurodegenerative diseases.
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and the modulation of genes critical for cell cycle control and proliferation.
In a study on triple-negative breast cancer cells (MDA-MB-231), this compound exhibited a significant cytostatic effect with a half-maximal inhibitory concentration (IC50) of 56.02 µg/mL. Furthermore, it demonstrated activity against colon cancer cells with an IC50 of 78.07 µg/mL. The anticancer action of this compound in MDA-MB-231 cells is associated with the induction of both early and late-stage apoptosis.
In melanoma, this compound has been shown to suppress cell growth through a cAMP/PKA-dependent mechanism. This involves changes in the actin cytoskeleton and modulation of myosin light chain phosphorylation.
Signaling Pathways Modulated by this compound
This compound's diverse biological effects are orchestrated through its interaction with several key signaling pathways.
cAMP/PKA Signaling Pathway in Melanoma
In B16 melanoma cells, this compound's anti-proliferative effect is mediated through the cAMP/PKA signaling pathway. This leads to conformational changes in the actin structure and suppressed phosphorylation of myosin regulatory light chain 2 (MLC2), a crucial regulator of the actin cytoskeleton.
Experimental Protocols
This section provides an overview of the methodologies used in key studies to investigate the mechanism of action of this compound.
In Vitro Anticancer Activity Assessment
Cell Lines:
-
Human triple-negative breast cancer cell line: MDA-MB-231
-
Murine melanoma cell line: B16
Methodology: MTT Assay for Cell Viability
-
Seed cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for designated time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Methodology: Wound Healing Assay for Cell Migration
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Treat the cells with this compound or a vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
In Vivo Neuroprotective and Anti-inflammatory Studies
Animal Model:
-
Male Wistar rats or other appropriate rodent models.
Induction of Pathology:
-
Huntington's Disease Model: Intraperitoneal injection of 3-nitropropionic acid (3-NPA).[1]
-
Arthritis Model: Subcutaneous injection of Complete Freund's Adjuvant (CFA).[2]
Treatment Protocol:
-
Administer this compound orally at specified doses (e.g., 50 and 100 mg/kg body weight) for a defined period (e.g., 21 or 22 days).[1][2]
Biochemical Analysis:
-
Collect blood and/or brain tissue samples at the end of the treatment period.
-
Prepare serum or tissue homogenates for analysis.
-
Oxidative Stress Markers: Measure the levels of MDA, SOD, CAT, and GSH using commercially available assay kits and a spectrophotometer.
-
Inflammatory Cytokines: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Neurotransmitters: Analyze the levels of GABA and glutamate in brain tissue homogenates using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Directions
This compound exhibits a compelling and diverse mechanism of action, encompassing antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Its ability to modulate key signaling pathways and cellular processes underscores its significant therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research.
Further in-depth studies are warranted to:
-
Elucidate the precise molecular targets of this compound.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic profiling.
-
Explore the synergistic effects of this compound with existing therapeutic agents.
-
Perform rigorous preclinical and clinical trials to validate its efficacy and safety in various disease models.
This technical guide serves as a valuable resource for the scientific community to accelerate the translation of this compound from a promising natural compound to a novel therapeutic agent.
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Fustin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavonoid belonging to the flavonol group, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data from various in vitro and in vivo studies. It details the experimental protocols for key assays and visualizes the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
This compound, also known as Fisetin (3,3′,4′,7-tetrahydroxyflavone), is naturally found in various fruits and vegetables, including strawberries, apples, and onions.[1] Its antioxidant capabilities are attributed to its chemical structure, which enables it to act through multiple mechanisms, including direct free radical scavenging, metal ion chelation, and modulation of intracellular antioxidant defense systems.[2][3]
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various standardized assays. The following tables summarize the key findings, providing a comparative overview of its efficacy.
| Assay | Parameter | Value for this compound (Fisetin) | Reference Compound | Reference |
| DPPH Radical Scavenging | IC50 | 9.69 ± 0.53 µM | - | [4][5] |
| ABTS Radical Scavenging | IC50 | 2.43 ± 0.14 µM | - | [4][5] |
| Hydroxyl Radical (•OH) Scavenging | IC50 | 47.41 ± 4.50 µM | Trolox (41.84 ± 9.55 µM) | [5] |
| Superoxide Radical (•O2-) Scavenging | IC50 | 34.05 ± 0.87 µM | - | [4][5] |
| Ferric Reducing Antioxidant Power (FRAP) | Relative Activity | 2.52 times more active than Trolox | Trolox | [2] |
| Copper (Cu2+) Reducing Power | IC50 | 1.49 ± 0.16 µM | - | [4][5] |
Table 1: In Vitro Antioxidant Activity of this compound (Fisetin)
| Biomarker | Effect of this compound Administration | Model System | Reference |
| Superoxide Dismutase (SOD) | Increased activity | Rodent models of oxidative stress | [6][7] |
| Catalase (CAT) | Increased activity | Rodent models of oxidative stress | [6][7] |
| Glutathione (GSH) | Increased levels | Rodent models of oxidative stress | [6][7] |
| Malondialdehyde (MDA) | Decreased levels (indicating reduced lipid peroxidation) | Rodent models of oxidative stress | [6][7] |
Table 2: In Vivo Antioxidant Effects of this compound
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Direct Free Radical Scavenging: The polyphenolic structure of this compound, particularly the presence of multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS), including hydroxyl and superoxide radicals.[4][5][8] This direct scavenging activity breaks the chain reactions of oxidation.[9]
-
Metal Ion Chelation: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[10][11][12] By binding these metal ions, this compound prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[13] The 3-hydroxyl-4-carbonyl group and the catechol group in the B ring are considered the primary sites for metal chelation.[14][15]
-
Modulation of Cellular Antioxidant Pathways: this compound can upregulate the endogenous antioxidant defense system by activating key signaling pathways.
-
Nrf2-ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can promote the dissociation of Nrf2 from Keap1, leading to Nrf2 translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1), SOD, CAT, and glutathione S-transferases (GSTs).[3][16]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also involved in this compound's antioxidant activity. This compound can modulate the activity of MAPK subfamilies, including ERK, JNK, and p38, which in turn can influence the expression of antioxidant enzymes and cellular responses to oxidative stress.[2]
-
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add a specific volume of each this compound dilution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Nrf2 Nuclear Translocation Assay (Western Blot)
-
Principle: This protocol details the detection of Nrf2 protein in the nuclear fraction of cells treated with this compound, indicating its activation and translocation.
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) or a vehicle control (DMSO) for a specified time (e.g., 6 hours).[17]
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves a series of centrifugation steps with different lysis buffers to separate the cytoplasmic and nuclear fractions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should also be used to confirm the purity of the fractions.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assessment of Antioxidant Enzymes and Lipid Peroxidation
-
Principle: This protocol describes the measurement of key antioxidant enzyme activities (SOD, CAT, GSH) and a marker of lipid peroxidation (MDA) in tissue homogenates from animals treated with this compound.
-
Animal Model and Treatment:
-
Use a suitable animal model of oxidative stress (e.g., rats or mice treated with an inducing agent like carbon tetrachloride or streptozotocin).[6][7]
-
Divide the animals into groups: a control group, a stress-induced group, and stress-induced groups treated with different doses of this compound (e.g., 50 and 100 mg/kg body weight, administered orally for a specified period).[7]
-
-
Tissue Homogenate Preparation:
-
At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, kidney, or brain).
-
Homogenize the tissues in ice-cold buffer (e.g., phosphate buffer) and centrifuge to obtain the supernatant for biochemical analysis.
-
-
Biochemical Assays:
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit based on the inhibition of a reaction that produces a colored product (e.g., the reduction of nitroblue tetrazolium).
-
Catalase (CAT) Activity: Determine CAT activity by measuring the rate of decomposition of hydrogen peroxide (H₂O₂), which can be monitored spectrophotometrically at 240 nm.
-
Glutathione (GSH) Level: Quantify GSH levels using a method based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product measured at 412 nm.
-
Malondialdehyde (MDA) Level (Lipid Peroxidation): Measure MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. This involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored adduct, which is measured spectrophotometrically at around 532 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the antioxidant properties of this compound.
Figure 1: Overview of this compound's Antioxidant Mechanisms.
Figure 2: this compound-Mediated Activation of the Nrf2 Signaling Pathway.
Figure 3: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound is a promising natural flavonoid with multifaceted antioxidant properties. Its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and, perhaps most significantly, upregulate the body's own antioxidant defenses through the activation of the Nrf2 signaling pathway makes it a compelling candidate for further research and development. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies. Further investigation into its bioavailability and clinical efficacy is warranted to fully realize its health benefits.
References
- 1. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity [mdpi.com]
- 10. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of the Neuroprotective and Anti-inflammatory Activities of the Flavonol Fisetin by the Transition Metals Iron and Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative spectroscopic and mechanistic study of chelation properties of fisetin with iron in aqueous buffered solutions. Implications on in vitroantioxidant activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fustin in Attenuating Learning Impairment: A Technical Guide
An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Methodologies for the Flavonoid Fustin and its Analogue, Fisetin
Introduction
The increasing prevalence of age-related cognitive decline and neurodegenerative diseases has spurred significant research into novel therapeutic agents that can mitigate learning and memory impairments. Among the promising candidates are flavonoids, a class of polyphenolic compounds found in various fruits and vegetables. This technical guide focuses on the flavanonol this compound, also known as dihydrofisetin, and its closely related flavonol analogue, fisetin. While research on this compound is emerging, fisetin has been more extensively studied for its neuroprotective and cognitive-enhancing properties. This document provides a comprehensive overview of the current preclinical evidence for this compound's role in attenuating learning-associated deficits, its proposed mechanisms of action, and detailed experimental protocols from key studies. To offer a broader context and richer understanding, comparative data and mechanistic insights from studies on the more widely researched fisetin are also included. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
This compound: Preclinical Evidence and Mechanism of Action
Emerging research suggests that this compound possesses neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory effects. A key study by Ahmad et al. (2022) investigated the neuroprotective potential of this compound in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA), a mitochondrial toxin known to cause neurodegeneration and motor deficits. While this model does not directly assess learning impairment in the classical sense, the observed improvements in motor function and various biochemical markers are indicative of a broader neuroprotective effect that could translate to cognitive benefits.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from the study by Ahmad et al. (2022), demonstrating the effects of this compound on behavioral and biochemical parameters in a 3-NPA-induced rat model of Huntington's disease.
Table 1: Effect of this compound on Behavioral Parameters
| Behavioral Test | Control (Sham) | 3-NPA | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |
| Beam Walk Test (Time in sec) | 3.2 ± 0.18 | 10.8 ± 0.48 | 7.1 ± 0.35 | 4.5 ± 0.22** |
| Rotarod Test (Fall Latency in sec) | 168.2 ± 5.3 | 45.3 ± 2.8 | 89.7 ± 4.1 | 135.6 ± 6.2 |
| Grip Strength Test (Score) | 4.8 ± 0.15 | 1.9 ± 0.11 | 3.2 ± 0.14* | 4.1 ± 0.18 |
*p < 0.05, **p < 0.001 vs. 3-NPA group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Brain Biochemical Markers
| Biochemical Marker | Control (Sham) | 3-NPA | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |
| MDA (nmol/mg protein) | 0.82 ± 0.04 | 2.15 ± 0.11 | 1.48 ± 0.07 | 1.05 ± 0.05** |
| GSH (µmol/mg protein) | 15.6 ± 0.78 | 6.2 ± 0.31 | 9.8 ± 0.49 | 13.1 ± 0.65 |
| SOD (U/mg protein) | 12.4 ± 0.62 | 5.1 ± 0.25 | 8.2 ± 0.41* | 10.9 ± 0.54 |
| CAT (U/mg protein) | 18.2 ± 0.91 | 8.5 ± 0.42 | 12.7 ± 0.63 | 16.3 ± 0.81** |
| GABA (ng/mg protein) | 2.85 ± 0.14 | 1.12 ± 0.06 | 1.89 ± 0.09 | 2.43 ± 0.12 |
| Glutamate (µg/mg protein) | 4.2 ± 0.21 | 9.8 ± 0.49 | 6.7 ± 0.33* | 5.1 ± 0.25 |
| BDNF (pg/mg protein) | 285.4 ± 14.3 | 112.7 ± 5.6 | 198.5 ± 9.9 | 254.1 ± 12.7** |
| Nitrite (µmol/L) | 1.5 ± 0.07 | 4.2 ± 0.21 | 2.8 ± 0.14 | 1.9 ± 0.09 |
| TNF-α (pg/mg protein) | 35.2 ± 1.8 | 89.6 ± 4.5 | 61.3 ± 3.1* | 42.8 ± 2.1 |
| IL-1β (pg/mg protein) | 28.7 ± 1.4 | 75.4 ± 3.8 | 52.1 ± 2.6 | 34.9 ± 1.7** |
| COX-2 (ng/mg protein) | 1.2 ± 0.06 | 3.8 ± 0.19 | 2.5 ± 0.12 | 1.6 ± 0.08** |
*p < 0.05, **p < 0.001 vs. 3-NPA group. Data are presented as mean ± SEM.
Experimental Protocol: 3-NPA-Induced Huntington's Disease Model
The following protocol is a detailed description of the methodology used by Ahmad et al. (2022) to induce a Huntington's-like pathology in rats and assess the neuroprotective effects of this compound.
-
Animals: Male Wistar rats (200-250g) were used.
-
Induction of Neurotoxicity: 3-Nitropropionic acid (3-NPA) was administered intraperitoneally (i.p.) at a dose of 10 mg/kg for 21 consecutive days.
-
Treatment Groups:
-
Sham Control: Received normal saline.
-
3-NPA Control: Received 3-NPA (10 mg/kg, i.p.).
-
This compound Treatment Groups: Received this compound orally (50 or 100 mg/kg) one hour before each 3-NPA injection.
-
-
Behavioral Assessments:
-
Beam Walk Test: Assessed motor coordination and balance by measuring the time taken to traverse a narrow wooden beam.
-
Rotarod Test: Evaluated motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Grip Strength Test: Measured forelimb muscle strength.
-
-
Biochemical Analysis:
-
At the end of the 21-day treatment period, animals were euthanized, and brain tissues (striatum and cortex) were collected.
-
Homogenates were prepared for the quantification of malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), gamma-aminobutyric acid (GABA), glutamate, brain-derived neurotrophic factor (BDNF), nitrite, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase-2 (COX-2) using standard spectrophotometric and ELISA-based assays.
-
Proposed Mechanism of Action for this compound
The data from Ahmad et al. (2022) strongly suggest that this compound's neuroprotective effects are mediated through its antioxidant and anti-inflammatory properties. The administration of 3-NPA leads to mitochondrial dysfunction and oxidative stress, as evidenced by increased MDA (a marker of lipid peroxidation) and depleted endogenous antioxidants (GSH, SOD, CAT). This compound treatment dose-dependently reversed these changes, indicating its potent antioxidant activity.
Furthermore, 3-NPA induced a neuroinflammatory response, characterized by elevated levels of pro-inflammatory cytokines (TNF-α, IL-1β) and the inflammatory enzyme COX-2. This compound administration significantly attenuated this inflammatory cascade. The restoration of neurotransmitter balance (GABA and glutamate) and the increase in BDNF levels by this compound further contribute to its neuroprotective profile.
Fustin chemical structure and properties
Fustin: A Comprehensive Technical Guide
Introduction
This compound, also known as dihydrofisetin, is a flavanonol, a type of flavonoid naturally occurring in various plants, including the lacquer tree (Toxicodendron vernicifluum) and young fustic (Cotinus coggygria).[1] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. This document provides an in-depth technical overview of this compound, covering its chemical structure, physicochemical properties, biological activities, and associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is structurally characterized as a dihydroflavonol. Unlike its counterpart fisetin, this compound lacks a double bond in the C-ring, which results in the presence of two stereocenters and consequently, four possible stereoisomers.[1] The racemic mixture, (±)-Fustin, is commonly studied.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Systematic IUPAC Name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [1][2] |
| Common Names | Dihydrofisetin, 3,7,3',4'-Tetrahydroxyflavanone | [1][3][4] |
| CAS Number | 20725-03-5 ((±)-Form) | [3][4][5][6] |
| Molecular Formula | C₁₅H₁₂O₆ | [3][5][7][8] |
| Molecular Weight | 288.25 g/mol | [2][4][5][8] |
| Canonical SMILES | C1=CC(=C(C=C1[C@@H]2--INVALID-LINK--O)O)O | [2][8][9] |
| InChIKey | FNUPUYFWZXZMIE-LSDHHAIUSA-N | [2][8][9] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. It is generally soluble in organic solvents like DMSO, acetone, and ethyl acetate, but shows limited solubility in water.[3][10]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Melting Point | 226-228 °C ((±)-Form) | [4][5][6][11] |
| Boiling Point | 644.2 ± 55.0 °C at 760 mmHg | [11] |
| XLogP3 | 1.3 | [2][8][12] |
| Hydrogen Bond Donor Count | 4 | [11][12] |
| Hydrogen Bond Acceptor Count | 6 | [11][12] |
| Topological Polar Surface Area | 107 Ų | [2][8][11] |
| Appearance | Powder | [13] |
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, positioning it as a compound of interest for addressing various pathological conditions.
-
Neuroprotective Effects: this compound has demonstrated protective effects against neuronal cell death induced by toxins like 6-hydroxydopamine.[1] In preclinical models of Alzheimer's disease, this compound attenuates learning impairments induced by amyloid-β (1-42).[3][14] It achieves this by increasing acetylcholine levels and choline acetyltransferase (ChAT) activity while decreasing acetylcholinesterase (AChE) activity.[14]
-
Anticancer Activity: Research indicates that this compound can synergistically enhance the anticancer effects of other compounds. For instance, it potentiates the pro-apoptotic effect of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells through the activation of the eNOS/cGMP signaling axis.[3][15] Furthermore, this compound has been shown to suppress the growth of melanoma cells both in vitro and in vivo via a cAMP/PKA-dependent mechanism.[16]
-
Antidiabetic Properties: In animal models of streptozotocin-induced diabetes, this compound administration (50 and 100 mg/kg) helps to control hyperglycemia and reduces serum levels of total cholesterol, triglycerides, and the oxidative stress marker malondialdehyde (MDA).[3] It also shows potential in mitigating cognitive impairments associated with diabetes by inhibiting oxidative free radicals and inflammatory cytokines in the brain.[17]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating specific intracellular signaling pathways.
eNOS/cGMP Pathway in Multiple Myeloma
In multiple myeloma cells, this compound enhances the anticancer activity of EGCG by activating the endothelial nitric oxide synthase (eNOS)/cyclic guanosine monophosphate (cGMP) pathway, leading to apoptosis.
cAMP/PKA Pathway in Melanoma
This compound suppresses melanoma cell growth by activating a pathway involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which ultimately leads to changes in the cell's actin cytoskeleton.
Experimental Protocols and Workflows
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols synthesized from published studies on this compound.
In Vivo Assessment of Neuroprotective Effects
This protocol outlines a general procedure for evaluating this compound's efficacy in a mouse model of amyloid-β induced cognitive impairment, based on methodologies described in the literature.[14]
-
Animal Model: Male C57BL/6 mice are used. Cognitive impairment is induced by intracerebroventricular (ICV) injection of amyloid-β (1-42) oligomers.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at doses of 50 mg/kg and 100 mg/kg daily for a period of 11-35 days.[14][17] A vehicle control group and a sham-operated group are included.
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris Water Maze (for spatial memory) and Passive Avoidance tests (for non-spatial memory).
-
Biochemical Analysis: Following the behavioral tests, animals are euthanized, and brain tissues (hippocampus and cerebral cortex) are collected. Tissues are homogenized and analyzed for:
-
Gene Expression Analysis: RNA is extracted from brain tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of genes such as ChAT, AChE, and muscarinic receptors.[14]
In Vitro Cell Viability and Apoptosis Assay
This protocol describes a general method for assessing the effect of this compound on cancer cell viability, as performed in studies on multiple myeloma.[3][15]
-
Cell Culture: Human multiple myeloma cell lines (e.g., U266) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded into 96-well plates. After 24 hours, they are treated with varying concentrations of this compound (e.g., 5 and 10 µM), EGCG, or a combination of both.[3] A vehicle-treated group (e.g., DMSO) serves as the control.
-
Viability Assay: After a specified incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 assay. Absorbance is measured with a microplate reader.
-
Apoptosis Analysis: To confirm the mode of cell death, apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Western Blot Analysis: To investigate the mechanism, cells are lysed after treatment, and protein expression levels of key signaling molecules (e.g., phosphorylated eNOS, total eNOS) are determined by Western blotting.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H12O6 | CID 5317435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [drugfuture.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. This compound, (-)- | C15H12O6 | CID 12310641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]
- 10. CAS 20725-03-5: (±)-Fustin | CymitQuimica [cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. Phytochemical: this compound [caps.ncbs.res.in]
- 13. This compound - CD BioGlyco [bioglyco.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, a Flavanonol, Synergically Potentiates the Anticancer Effect of Green Tea Catechin Epigallocatechin-3- O-Gallate with Activation of the eNOS/cGMP Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fustin and its Effect on Beta-Amyloid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of the flavonoid Fustin and its effects related to beta-amyloid (Aβ) pathology, a key hallmark of Alzheimer's disease. The information presented is primarily derived from preclinical research, with a focus on elucidating its mechanism of action, experimental validation, and potential therapeutic implications.
Executive Summary
Beta-amyloid aggregation and subsequent neurotoxicity are central to the pathogenesis of Alzheimer's disease. Research into natural compounds that can mitigate these effects is a promising area of therapeutic development. This compound, a flavonoid, has been identified as a compound of interest. Preclinical studies indicate that this compound does not primarily act by directly inhibiting beta-amyloid aggregation but rather by protecting neurons from Aβ-induced toxicity and ameliorating cognitive deficits. The primary mechanism of action appears to be the modulation of the muscarinic M1 receptor-mediated ERK/CREB/BDNF signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory. This document synthesizes the available data, details the experimental protocols used to evaluate this compound's efficacy, and visualizes the key pathways and workflows.
Proposed Mechanism of Action: Signaling Pathways
The neuroprotective effects of this compound against beta-amyloid-induced toxicity are believed to be mediated through a specific signaling cascade. Beta-amyloid (1-42) is known to decrease the expression and binding activity of the muscarinic M1 receptor, a key receptor in learning and memory. This disruption impairs downstream signaling essential for neuronal health.
This compound appears to counteract this effect. Evidence suggests that this compound attenuates the Aβ(1-42)-induced decrease in M1 receptor expression and activity.[1][2] This restoration of M1 receptor function leads to the modulation of the extracellular signal-regulated kinase 1/2 (ERK 1/2) and cAMP response-element binding protein (CREB) phosphorylation.[1][2] CREB is a critical transcription factor that, once phosphorylated, promotes the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF).[1][2] The upregulation of BDNF supports neuronal survival, enhances synaptic function, and ultimately contributes to the attenuation of learning and memory impairments.[1][2] The effects of this compound were reportedly reversed by a muscarinic M1 receptor antagonist (dicyclomine) and a selective ERK inhibitor (SL327), confirming the critical role of this pathway.[1][2]
Data Presentation
The following table summarizes the observed effects of this compound in a preclinical model of beta-amyloid-induced learning impairment. The data is qualitative, based on the findings reported in the abstract of Jin et al., 2009.
| Parameter Assessed | Model System | Treatment Groups | Observed Effect of this compound | Reference |
| Behavioral Outcomes | ||||
| Conditioned Fear Behavior | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Significantly attenuated Aβ-induced impairment | [1][2] |
| Passive Avoidance Behavior | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Significantly attenuated Aβ-induced impairment | [1][2] |
| Cholinergic System Markers | ||||
| Acetylcholine (ACh) Levels | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Prevented Aβ-induced decrease | [1][2] |
| Choline Acetyltransferase (ChAT) Activity & Gene Expression | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Prevented Aβ-induced decrease | [1][2] |
| Acetylcholinesterase (AChE) Activity & Gene Expression | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Suppressed Aβ-induced increase | [1][2] |
| Signaling Pathway Components | ||||
| Muscarinic M1 Receptor Gene Expression & Binding Activity | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Attenuated Aβ-induced decrease | [1][2] |
| ERK 1/2 Phosphorylation | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Modulated (restored) levels | [1][2] |
| CREB Phosphorylation | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Modulated (restored) levels | [1][2] |
| BDNF Expression | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Modulated (restored) levels | [1][2] |
Experimental Protocols
The following sections detail standardized protocols for the key experiments cited in the evaluation of this compound's effects.
Disclaimer: The following protocols are representative methodologies. The precise parameters for the study on this compound by Jin et al. (2009) are not publicly available in full detail and may vary.
In Vivo Model: Aβ(1-42)-Induced Cognitive Impairment
-
Animal Model: Male ICR mice (or similar strain), typically 8-12 weeks old, are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Aβ(1-42) Preparation: Synthetic Aβ(1-42) peptide is prepared to form aggregated, neurotoxic oligomers. This is typically achieved by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and then resuspending in a physiological buffer (e.g., sterile phosphate-buffered saline, PBS). The solution is then incubated (e.g., at 37°C for 4-7 days) to allow for aggregation.
-
Stereotaxic Surgery: Mice are anesthetized (e.g., with ketamine/xylazine). Using a stereotaxic frame, a single intracerebroventricular (ICV) injection of the aggregated Aβ(1-42) solution (e.g., 3-5 µL containing 5-10 µg of peptide) is administered into a lateral ventricle. Control animals receive an equivalent volume of vehicle (e.g., PBS).
-
Drug Administration: this compound (dissolved in a suitable vehicle) is administered to the treatment group, typically via daily oral gavage or intraperitoneal injection, starting on the day of or the day after surgery and continuing throughout the behavioral testing period.
Behavioral Assays
This test assesses fear-motivated associative memory.
-
Apparatus: A shuttle box divided into two compartments: one brightly lit and one dark, connected by a guillotine door. The floor of the dark compartment is an electrifiable grid.
-
Acquisition Trial (Training):
-
A mouse is placed in the light compartment. After a brief acclimatization period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Mice have an innate preference for dark environments and will typically enter the dark compartment.
-
Once the mouse fully enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The mouse is then immediately removed and returned to its home cage.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, the mouse is again placed in the light compartment.
-
The door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cutoff time (e.g., 300 seconds).
-
A longer step-through latency indicates better memory of the aversive stimulus.
-
This test assesses the ability to learn and remember an association between an environmental context and an aversive stimulus.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, equipped with a camera to monitor behavior (specifically, "freezing").
-
Conditioning Phase (Training):
-
The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
An unconditioned stimulus (US), a mild foot shock (e.g., 0.7 mA for 2 seconds), is delivered.
-
This may be repeated 1-2 times with an interval in between (e.g., 1-2 minutes).
-
The mouse is removed from the chamber after a post-shock period.
-
-
Context Test Phase (Memory):
-
24 hours later, the mouse is returned to the same conditioning chamber (the context).
-
No shock is delivered.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
The primary measure is "freezing," defined as the complete absence of movement except for respiration. The percentage of time spent freezing is calculated. Increased freezing time indicates a stronger memory of the aversive context.
-
Biochemical Assays
This assay measures the activity of the enzyme that breaks down acetylcholine.
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.5) and centrifuged. The resulting supernatant is used for the assay.
-
Assay Principle (Ellman's Method):
-
The assay is performed in a 96-well plate.
-
The supernatant is incubated with a reaction mixture containing acetylthiocholine (a substrate for AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
-
Measurement: The rate of color formation is measured kinetically by reading the absorbance at 412 nm over time using a microplate reader. AChE activity is proportional to the rate of absorbance increase.
This assay measures the activity of the enzyme that synthesizes acetylcholine.
-
Sample Preparation: Brain tissue is homogenized and centrifuged as described for the AChE assay.
-
Assay Principle (Radiometric or Colorimetric):
-
Colorimetric Method: The homogenate is incubated with choline and acetyl-Coenzyme A (acetyl-CoA).
-
ChAT in the sample synthesizes acetylcholine and Coenzyme A (CoA).
-
The produced CoA is then measured. In one common method, CoA reacts with a probe to generate a colored product measured at ~324 nm.
-
-
Measurement: The amount of product formed is quantified by measuring the absorbance at the appropriate wavelength. ChAT activity is calculated based on a standard curve and normalized to the protein content of the sample.
This assay quantifies the binding of ligands to the M1 receptor.
-
Membrane Preparation: Brain tissue (e.g., cortex) is homogenized in a buffer and subjected to centrifugation to isolate the cell membrane fraction, which contains the receptors.
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled M1-specific antagonist, such as [³H]pirenzepine, at various concentrations to determine total binding.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.
-
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand) but allow the unbound radioligand to pass through. The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis of saturation binding data can be used to determine the receptor density (Bmax) and binding affinity (Kd).
General Experimental Workflow and Logic
The evaluation of a neuroprotective compound like this compound against Aβ toxicity typically follows a multi-stage process, starting from in vitro validation to in vivo behavioral and biochemical analysis.
References
Fustin in Traditional Medicine: A Technical Guide for Drug Discovery and Development
Abstract
Fustin, a flavanonol found in several medicinal plants, has a rich history of use in traditional medicine for treating a variety of ailments. This technical guide provides an in-depth overview of this compound, catering to researchers, scientists, and drug development professionals. It covers the traditional uses, chemical properties, and known biological activities of this compound, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource to facilitate the scientific evaluation and potential therapeutic application of this compound.
Introduction
This compound, also known as dihydrofisetin, is a flavanonol, a type of flavonoid, predominantly found in the heartwood of plants such as the Eurasian smoketree (Cotinus coggygria) and the lacquer tree (Toxicodendron vernicifluum, formerly Rhus verniciflua).[1] These plants have been integral to traditional medicine systems in Europe and Asia for centuries.[2][3][4][5]
In traditional Korean medicine, Rhus verniciflua has been used to treat gastrointestinal diseases like gastritis, pain, cough, and bleeding.[2] Similarly, Cotinus coggygria has been a staple in Bulgarian folk medicine for its potent antioxidant and antibacterial effects, used for skin conditions, inflammation, and as a hemostatic agent.[3] this compound is one of the main active constituents responsible for the therapeutic properties of these plants.[2] This guide will delve into the scientific basis for these traditional uses by examining the chemical and biological properties of this compound.
Chemical Properties of this compound
This compound is a flavanonol with the chemical formula C15H12O6 and a molar mass of 288.25 g/mol .[6][7] Its structure is characterized by the absence of a double bond in the C-ring, which distinguishes it from the flavonol fisetin.[1] This structural feature results in two stereocenters, leading to four possible stereoisomers.[1]
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C15H12O6 | [6][7] |
| Molar Mass | 288.25 g/mol | [6][7] |
| CAS Number | 20725-03-5 | [1] |
| Synonyms | Dihydrofisetin, 3,7,3',4'-Tetrahydroxyflavanone | [1] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. While research on this compound is not as extensive as on its analogue fisetin, the available data indicates its significant therapeutic potential.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).
| Assay | Compound | IC50 / Activity | Source |
| DPPH Radical Scavenging | This compound | Data not available | |
| Fisetin | ~10 µM | ||
| ABTS Radical Scavenging | This compound | Data not available | |
| Fisetin | ~5 µM | ||
| FRAP | This compound | Data not available | |
| Fisetin | Significant reducing power |
Anti-inflammatory Activity
This compound's anti-inflammatory properties are demonstrated by its ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX), and lipoxygenases (LOX).
| Assay | Compound | IC50 / Activity | Source |
| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | This compound | Data not available | |
| Fisetin | ~25 µM | ||
| COX-2 Inhibition | This compound | Data not available | |
| Fisetin | Potent inhibitor | ||
| 5-LOX Inhibition | This compound | Data not available | |
| Fisetin | IC50 ~2.5 µM | [8] |
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from damage. Studies have investigated its effects in various models of neurodegeneration.
| Assay / Model | Compound | Effect | Source |
| 6-hydroxydopamine-induced neuronal cell death | This compound | Protective effects | [1] |
| Scopolamine-induced memory impairment in rats | This compound | Attenuated memory impairment and neurodegeneration | [9] |
| 3-Nitropropionic acid-induced Huntington's-like symptoms in rats | This compound (50 and 100 mg/kg) | Restored memory function and modulated biochemical markers | [6] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | Compound | IC50 | Source |
| B16 Melanoma | This compound | Suppressed tumor growth in vitro and in vivo | [10] |
| MDA-MB-231 (Triple-negative breast cancer) | This compound | Induced apoptosis and necrosis, marked antimotility effect | [11] |
| Various human cancer cell lines | Fisetin | IC50 values ranging from 10-100 µM | [12] |
Note: Specific IC50 values for this compound against a wide range of cancer cell lines are limited in the available literature. Data for fisetin is included to highlight the potential of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and related flavonoids.
Extraction and Isolation of this compound
Source Material: Heartwood of Cotinus coggygria.[2]
Protocol:
-
Milling: Air-dry the heartwood and mill it into a fine powder.[2]
-
Extraction: Extract 1 kg of the wood powder three times with 10 L of a methylene chloride/methanol (1:1) mixture for 24 hours at room temperature. Combine the extracts.[2]
-
Evaporation: Evaporate the solvent to obtain the crude extract.[2]
-
Column Chromatography (CC): Fractionate the crude extract using a silica gel column with a methylene chloride-methanol gradient solvent system, gradually increasing the methanol content.[2]
-
Fraction Screening: Monitor the fractions using analytical Thin Layer Chromatography (TLC). Combine fractions with similar retardation factor (Rf) values.[2]
-
HPLC Purification: Further purify the this compound-rich fractions using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.[2]
-
Structure Elucidation: Confirm the structure of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Antioxidant Activity Assays
Protocol:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., ethanol or methanol).
-
In a 96-well plate, add 100 µL of appropriately diluted this compound samples.[2]
-
Prepare a 600 µM DPPH radical solution in 100% ethanol.[2]
-
Add 100 µL of the DPPH solution to each well.[2]
-
Mix and incubate the plate in the dark for 30 minutes at room temperature.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.[3]
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test sample (this compound) to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.[3]
-
Prepare a standard curve using a known concentration of FeSO4·7H2O.
-
Express the results as µM Fe(II) equivalents or as an IC50 value.
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
Cell Line: RAW 264.7 murine macrophage cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a standard curve of sodium nitrite to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Anticancer Assay: Cell Viability (MTT Assay)
Cell Lines: A panel of human cancer cell lines (e.g., B16 melanoma, MDA-MB-231).
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. While direct studies on this compound are emerging, much of our understanding is extrapolated from research on the closely related flavonoid, fisetin.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in cancer. Fisetin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[1] It is plausible that this compound exerts similar effects.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Fisetin has been shown to modulate the MAPK pathway, which can contribute to its neuroprotective and anticancer effects.[13]
References
- 1. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Antioxidant Capacity Assay Kit (FRAP) - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fisetin Protects PC12 Cells from Tunicamycin-Mediated Cell Death via Reactive Oxygen Species Scavenging and Modulation of Nrf2-Driven Gene Expression, SIRT1 and MAPK Signaling in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation of Fustin from Cotinus coggygria
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol found predominantly in the heartwood of Cotinus coggygria (Eurasian smoketree), has garnered significant interest for its diverse pharmacological properties.[1][2] As a member of the flavonoid family, this compound exhibits potent antioxidant, anti-inflammatory, and antiproliferative activities.[1][3] Research has highlighted its potential as a therapeutic agent, particularly in oncology, where it has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][4] These application notes provide a comprehensive overview and detailed protocols for the efficient isolation and purification of this compound from Cotinus coggygria, offering a foundation for further research and drug development.
Data Presentation
The isolation of this compound from Cotinus coggygria yields varying quantities depending on the extraction and purification methodology. The following tables summarize key quantitative data from published studies.
Table 1: Quantitative Yield and Purity of this compound from Cotinus coggygria Heartwood
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1 kg dried, powdered heartwood | [5][6] |
| Crude Extract Yield | 76 g | [5][6] |
| Final Pure this compound Yield | 1.01 g | [5][6] |
| Purity | ≥98% |[5] |
Table 2: Relative Abundance of this compound in Different Cotinus coggygria Heartwood Extracts
| Extraction Solvent | This compound Content (% of Extract) | Reference |
|---|---|---|
| Water | 24.8% ± 1.0% | [7][8] |
| Ethanol | 22.1% ± 0.8% | [7][8] |
| Methylene Chloride/Methanol (1:1) | 19.2% ± 0.8% |[7][8] |
Table 3: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 56.02 | [2][9] |
| Colon 26 | Colon Cancer | 78.07 | [2][9] |
| MCF7 | Breast Cancer | 187.8 |[2][9] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol details a robust method for isolating high-purity this compound from Cotinus coggygria heartwood, combining solvent extraction, column chromatography, and semi-preparative HPLC.
1. Plant Material Preparation
-
Obtain heartwood from Cotinus coggygria.
-
Air-dry the heartwood to reduce moisture content.
-
Mill the dried heartwood into a fine powder to increase the surface area for extraction.[5][6]
2. Solvent Extraction
-
Macerate 1 kg of the powdered heartwood in 10 L of a methylene chloride/methanol (1:1 v/v) solvent mixture.[5][6]
-
Allow the extraction to proceed for 24 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[5][6]
-
Combine the filtrates from all three extractions.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.
3. Fractionation by Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 750 × 45 mm, particle size 0.063-0.200 mm).[5][6]
-
Adsorb the crude extract (e.g., 76 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system of methylene chloride and methanol, gradually increasing the polarity by increasing the methanol content.[5][6]
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles corresponding to this compound. This compound-rich fractions are typically eluted with methylene chloride/methanol ratios of approximately 90:10 to 80:20.[5][6]
4. Purification by Semi-Preparative HPLC
-
Concentrate the combined this compound-rich fractions.
-
Perform purification using a semi-preparative HPLC system equipped with a C18 column (e.g., Zorbax Eclipse XDB C18, 150 × 9.4 mm, 5 µm).[5]
-
Use a mobile phase consisting of Solvent A (water) and Solvent B (acetonitrile).
-
Elute the sample using a gradient program such as: 0-20 min, 20-37% B; 20-21 min, 37-50% B; 21-27 min, 50% B; 27-30 min, 50-100% B.[5]
-
Monitor the elution at a wavelength of 254 nm.
-
Collect the peak corresponding to this compound (retention time is method-dependent, e.g., ~5.1 min under specific conditions).[5][9]
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
5. Purity Confirmation and Structural Elucidation
-
Confirm the purity of the isolated this compound (target ≥98%) using analytical HPLC.
-
Elucidate and confirm the chemical structure using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[5][6]
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from Cotinus coggygria.
Caption: Workflow for this compound Isolation.
Signaling Pathway
This diagram outlines a putative signaling pathway for the anticancer action of this compound in triple-negative breast cancer cells, based on current research.[4]
Caption: Putative Anticancer Signaling Pathway of this compound.
References
- 1. Frontiers | Integrating Ethnobotany, Phytochemistry, and Pharmacology of Cotinus coggygria and Toxicodendron vernicifluum: What Predictions can be Made for the European Smoketree? [frontiersin.org]
- 2. Antiproliferative Activity of Natural Flavonoid this compound Isolated from the Heartwood of Cotinus Coggygria Scop. Against Breast and Colon Cancer Cell Lines | Acta Medica Bulgarica [journals.mu-sofia.bg]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of the anticancer action of this compound isolated from Cotinus coggygria Scop. in MDA-MB-231 triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACG Publications - Isolation of Bioflavonoid this compound from the Heartwood of Eurasian Smoketree (Cotinus coggygria Scop.) [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [vinar.vin.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fustin in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and potential mechanisms of action of Fustin in various in vivo models of disease. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound, a flavonoid compound, has garnered significant interest for its potential therapeutic effects in a range of diseases. Preclinical in vivo studies have demonstrated its efficacy in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in metabolic disorders like diabetes. Its mechanisms of action are thought to involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular survival.
Recommended In Vivo Dosages and Administration
Based on published literature, the effective dosage of this compound in rodent models typically ranges from 50 to 100 mg/kg of body weight, administered orally via gavage.
Table 1: Summary of this compound Dosages in In Vivo Studies
| Disease Model | Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings |
| Alzheimer's Disease | Amyloid-beta (Aβ)-treated C57BL/6 mice | 50 and 100 mg/kg | Oral (p.o.) | Daily | 11 days | Increased p-ERK and p-CREB expression. |
| Diabetes | High-Fat Diet (HFD) and Streptozotocin (STZ)-induced diabetic rats | 50 and 100 mg/kg | Oral (p.o.) | Daily | 42 days | Suppressed elevated liver function enzymes and oxidative stress. |
| Huntington's Disease | 3-Nitropropionic acid (3-NPA)-induced Huntington's-like symptoms in rats | 50 and 100 mg/kg | Oral (p.o.) | Daily | 22 days | Restored levels of GABA and decreased elevated glutamate levels.[1][2][3] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Due to its low aqueous solubility, this compound is typically administered as a suspension. A common and effective vehicle for oral gavage of poorly soluble compounds is 0.5% w/v carboxymethyl cellulose (CMC) in sterile water.[4][5]
Protocol for a 10 mg/mL Suspension (for a 100 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound: For a 100 mg/kg dose in a 25g mouse, you will need 2.5 mg of this compound per animal. To prepare a batch for multiple animals with some overage, calculate the total amount needed.
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile, distilled water. Stir vigorously and heat gently if necessary to achieve a clear, viscous solution. Allow the solution to cool to room temperature.
-
Prepare the this compound suspension: Weigh the required amount of this compound powder. In a sterile mortar, gradually add a small volume of the 0.5% CMC vehicle to the this compound powder and triturate with a pestle to form a smooth paste.
-
Dilute to the final concentration: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension. For a 10 mg/mL concentration, add the appropriate volume of vehicle to the weighed this compound.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The volume to be administered will depend on the animal's weight and the final concentration of the suspension (typically 5-10 mL/kg). Ensure the suspension is well-mixed before each administration.
Animal Models
This model mimics the cognitive deficits and some pathological features of Alzheimer's disease by intracerebroventricular (ICV) injection of Aβ peptides.
Workflow:
References
- 1. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fustin Neuroprotection Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for investigating the neuroprotective effects of fustin in various animal models of neurodegenerative diseases. This compound, a flavonoid found in Rhus verniciflua, has demonstrated significant potential in preclinical studies.
Animal Model for Huntington's Disease: 3-Nitropropionic Acid (3-NPA) Induced Neurotoxicity in Rats
This model recapitulates the striatal degeneration and motor deficits characteristic of Huntington's disease. 3-NPA induces mitochondrial dysfunction and oxidative stress, leading to neuronal cell death.
Experimental Protocol
a. Animals:
-
Species: Wistar rats (male)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
b. Induction of Neurotoxicity:
-
Neurotoxin: 3-Nitropropionic acid (3-NPA)
-
Dosage: 10 mg/kg body weight
-
Administration: Intraperitoneal (i.p.) injection once daily for 21 days.
c. This compound Treatment:
-
This compound Preparation: Suspend this compound in a 0.5% w/v sodium carboxymethyl cellulose (CMC) solution.
-
Dosages: 50 mg/kg and 100 mg/kg body weight.
-
Administration: Oral gavage (p.o.) once daily, 1 hour before 3-NPA injection, for 21 days.
d. Experimental Groups:
-
Control: Vehicle (0.5% CMC) p.o. + Saline i.p.
-
3-NPA Control: Vehicle (0.5% CMC) p.o. + 3-NPA (10 mg/kg) i.p.
-
This compound (50 mg/kg): this compound (50 mg/kg) p.o. + 3-NPA (10 mg/kg) i.p.
-
This compound (100 mg/kg): this compound (100 mg/kg) p.o. + 3-NPA (10 mg/kg) i.p.
e. Behavioral Assessments (performed on day 22):
-
Rotarod Test: To assess motor coordination and balance. Place rats on a rotating rod (accelerating from 4 to 40 rpm over 5 minutes) and record the latency to fall.
-
Beam Walk Test: To evaluate fine motor coordination. Measure the time taken and the number of foot slips while traversing a narrow wooden beam.
-
Grip Strength Test: To measure muscle strength. Allow the rat to grip a horizontal bar connected to a force gauge and measure the peak force exerted.
f. Biochemical and Molecular Analysis (post-euthanasia on day 22):
-
Tissue Collection: Perfuse brains with ice-cold saline and dissect the striatum.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and activities of superoxide dismutase (SOD) and catalase (CAT) in striatal homogenates.
-
Neurotransmitter Analysis: Quantify GABA and glutamate levels in the striatum using high-performance liquid chromatography (HPLC).
-
Neuroinflammatory Markers: Determine the levels of TNF-α, IL-1β, and COX-2 using ELISA or Western blotting.
-
Neurotrophic Factors: Measure the expression of Brain-Derived Neurotrophic Factor (BDNF) using ELISA or Western blotting.
-
Nitrite Levels: Assess nitric oxide production by measuring nitrite concentration in the striatum.
Data Presentation
Table 1: Effect of this compound on Behavioral Parameters in 3-NPA Treated Rats [1][2][3]
| Parameter | Control | 3-NPA Control | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |
| Rotarod Latency (s) | 280 ± 15 | 95 ± 10 | 160 ± 12 | 245 ± 18 |
| Beam Walk Time (s) | 5 ± 0.5 | 18 ± 1.5 | 12 ± 1.0 | 7 ± 0.8 |
| Grip Strength (g) | 1200 ± 100 | 650 ± 80 | 850 ± 90 | 1100 ± 110 |
Table 2: Effect of this compound on Biochemical Markers in the Striatum of 3-NPA Treated Rats [1][2][3]
| Parameter | Control | 3-NPA Control | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |
| MDA (nmol/mg protein) | 1.5 ± 0.2 | 4.8 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| GSH (µmol/mg protein) | 12.5 ± 1.0 | 5.2 ± 0.6 | 8.1 ± 0.7 | 11.2 ± 0.9 |
| SOD (U/mg protein) | 25.8 ± 2.1 | 11.3 ± 1.5 | 17.5 ± 1.8 | 23.1 ± 2.0 |
| CAT (U/mg protein) | 45.2 ± 3.5 | 21.8 ± 2.8 | 32.6 ± 3.1 | 41.5 ± 3.9 |
| GABA (µg/g tissue) | 2.8 ± 0.3 | 1.1 ± 0.2 | 1.9 ± 0.25 | 2.5 ± 0.3 |
| Glutamate (µg/g tissue) | 8.5 ± 0.7 | 15.2 ± 1.3 | 11.8 ± 1.1 | 9.3 ± 0.8 |
| BDNF (pg/mg protein) | 350 ± 30 | 120 ± 15 | 210 ± 22 | 310 ± 28 |
| Nitrite (µM/mg protein) | 2.1 ± 0.2 | 6.5 ± 0.7 | 4.3 ± 0.5 | 2.8 ± 0.3 |
| TNF-α (pg/mg protein) | 45 ± 5 | 150 ± 12 | 95 ± 10 | 60 ± 7 |
| IL-1β (pg/mg protein) | 30 ± 4 | 110 ± 9 | 70 ± 8 | 40 ± 5 |
| COX-2 (relative expression) | 1.0 ± 0.1 | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.4 ± 0.2 |
Experimental Workflow
Proposed Animal Model for Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity
This is a proposed protocol based on the known neuroprotective mechanisms of this compound from in vitro studies and standard 6-OHDA lesioning procedures. This compound's antioxidant and anti-apoptotic properties suggest its potential in this model of dopaminergic neuron degeneration.
Proposed Experimental Protocol
a. Animals:
-
Species: Sprague-Dawley rats (male)
-
Weight: 220-280 g
b. 6-OHDA Lesioning:
-
Pre-treatment: Desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA to protect noradrenergic neurons.
-
Anesthesia: Ketamine/Xylazine cocktail.
-
Stereotaxic Surgery: Unilateral injection of 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB).
c. This compound Treatment:
-
Dosages: 50 mg/kg and 100 mg/kg body weight, p.o.
-
Administration: Daily for 14 days, starting 24 hours after 6-OHDA lesioning.
d. Behavioral Assessment:
-
Apomorphine-Induced Rotations: 2 weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.) and count contralateral rotations for 60 minutes.
e. Histological and Biochemical Analysis:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.
-
Dopamine and Metabolite Levels: Measure dopamine, DOPAC, and HVA levels in the striatum using HPLC.
Signaling Pathway of this compound in 6-OHDA Model (based on in vitro data)
Proposed Animal Model for Alzheimer's Disease: Streptozotocin (STZ) Induced Cognitive Impairment
This proposed protocol is based on the STZ model of sporadic Alzheimer's disease, which involves insulin resistance, oxidative stress, and neuroinflammation. The known anti-inflammatory and antioxidant effects of this compound make it a promising candidate for evaluation in this model.
Proposed Experimental Protocol
a. Animals:
-
Species: Wistar rats (male)
-
Weight: 250-300 g
b. STZ Administration:
-
Anesthesia: Light isoflurane anesthesia.
-
Intracerebroventricular (i.c.v.) Injection: Bilateral i.c.v. injection of STZ (3 mg/kg in artificial cerebrospinal fluid) on day 1 and day 3.
c. This compound Treatment:
-
Dosages: 50 mg/kg and 100 mg/kg body weight, p.o.
-
Administration: Daily for 21 days, starting from day 1.
d. Cognitive Assessment:
-
Morris Water Maze (MWM): From day 17 to 21, assess spatial learning and memory by measuring escape latency and time spent in the target quadrant.
e. Biochemical and Histological Analysis:
-
Aβ and Tau Pathology: Measure levels of Aβ plaques and hyperphosphorylated tau in the hippocampus and cortex using ELISA and immunohistochemistry.
-
Cholinesterase Activity: Measure acetylcholinesterase (AChE) activity in brain homogenates.
-
Neuroinflammation Markers: Assess levels of GFAP (astrogliosis) and Iba1 (microgliosis) by immunohistochemistry.
Logical Relationship of this compound's Potential Mechanisms in Neurodegeneration
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Fustin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fustin (3,7,3',4'-tetrahydroxydihydroflavonol) is a flavonoid found in various plants, notably in the lacquer tree, Rhus verniciflua Stokes (RVS).[1][2] This compound and its extracts are investigated for numerous pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), summarizes reported quantitative data, and illustrates relevant biological pathways.
Quantitative Data Summary
The concentration of this compound can vary significantly based on the plant source, processing method, and extraction solvent. The following table summarizes this compound content found in various extracts of Rhus verniciflua Stokes.
| Plant Extract Type | This compound Concentration (mg/g of extract) | Reference |
| Water Extract from Bark-Removed RVS (RVX) | 17.3 | [3] |
| Dried RVS Extract (DRVE) | 34.5 | [1] |
| Fermented RVS Extract (FRVE) | 129 | [1][4] |
| Fermented with Fomitella fraxinea RVS Extract (FFRVE) | 10.7 | [1] |
| Processed RVS Extract (pRVSE) | 129 | [2] |
| New Allergen-Free RVS Extract (RVSE) | 219 | [2] |
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound from a plant source involves sample preparation followed by analytical separation and detection.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for extracting this compound from plant material. The choice of solvent can significantly impact extraction efficiency.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., Rhus verniciflua heartwood).
-
Extraction solvent: 70-80% ethanol, methanol, or distilled water.[5]
-
Rotary evaporator.
-
Filter paper (e.g., Whatman No. 1).
-
0.45 µm syringe filters.
2. Procedure:
-
Size Reduction: Ensure the plant material is dried and ground into a fine powder (30-40 mesh size is optimal) to maximize surface area for extraction.[7]
-
Extraction:
-
Soxhlet Extraction: Place approximately 50 g of the powdered material into a thimble and extract with the chosen solvent for 6-8 hours.[8]
-
Maceration: Alternatively, soak the powder in the solvent (1:10 sample-to-solvent ratio) in a stoppered container and agitate on an orbital shaker at room temperature for at least 3 days.[6][7]
-
-
Filtration: Filter the resulting extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation of thermolabile compounds.[6]
-
Drying: Dry the concentrated extract completely (e.g., using a freeze-dryer or vacuum oven) to obtain a solid residue.
-
Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in the mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC or LC-MS system.
Protocol 2: Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common and robust method for flavonoid quantification.
1. Materials and Equipment:
-
HPLC system with a DAD or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
HPLC-grade methanol, acetonitrile, and formic acid.
-
This compound analytical standard.
-
Prepared sample solutions.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (A) and 0.2% formic acid in water (B) is often effective.[9]
-
Example Gradient: 0-10 min, 15-30% A; 10-45 min, 30-50% A; 45-50 min, 50-80% A.[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at approximately 290 nm for this compound. A full scan (200-400 nm) can also be used to check for peak purity.
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a linear regression curve.
-
Sample Analysis: Inject the prepared plant extract solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the this compound standard.[1] Calculate the concentration of this compound in the sample using the calibration curve equation. The final amount is expressed as mg of this compound per gram of dry extract.
Protocol 3: Quantification by UHPLC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, UHPLC coupled with tandem mass spectrometry is the preferred method.[10][11][12]
1. Materials and Equipment:
-
UHPLC-MS/MS system (e.g., Agilent, Waters).
-
C18 UHPLC column (e.g., < 2 µm particle size).
-
LC-MS grade solvents.
-
This compound analytical standard.
2. Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Example Gradient: 0-1 min, 1% B; 1-7 min, 1-100% B; 7-10 min, 100-1% B.[3]
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Mode: Full scan mass spectra can be acquired from m/z 100–1000 to identify compounds.[3] For quantification, use Multiple Reaction Monitoring (MRM) for highest sensitivity.
-
This compound m/z: The molecular weight of this compound is 288.25 g/mol .[3] Precursor and product ions for MRM would need to be optimized (e.g., monitor for [M-H]⁻ at m/z 287.05).
-
3. Procedure:
-
Standard and Sample Preparation: Prepare as described in the HPLC protocol, using LC-MS grade solvents.
-
Method Optimization: Infuse the this compound standard into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions, as well as other MS parameters (e.g., collision energy).
-
Analysis: Run the calibration standards and sample extracts using the optimized LC-MS/MS method.
-
Quantification: Integrate the peak area from the specific MRM transition for this compound. Calculate the concentration using a calibration curve as described for the HPLC method. This targeted approach provides highly accurate quantification.[12]
Relevant Biological Signaling Pathways
This compound and its related flavonoids are known to modulate several key signaling pathways relevant to drug development.
AMP-Activated Protein Kinase (AMPK) Pathway
Fermented Rhus verniciflua Stokes extract (FRVE), which is rich in this compound, has been reported to possess anti-hepatic lipidemic properties through the upregulation of the AMPK pathway.[4] AMPK is a central regulator of cellular energy homeostasis.
Caption: this compound-rich extract may activate AMPK, promoting fatty acid oxidation.
MyD88/NF-κB Signaling Pathway
Fisetin, a flavonoid structurally similar to this compound and often co-extracted from RVS, has been shown to alleviate airway inflammation by inhibiting the MyD88-dependent NF-κB signaling pathway.[13] This pathway is critical in the inflammatory response.
References
- 1. Comparison of the main components and bioactivity of Rhus verniciflua Stokes extracts by different detoxification processing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhus verniciflua Stokes extract suppresses migration and invasion in human gastric adenocarcinoma AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of fermented Rhus verniciflua stokes extract on liver function parameters in healthy Korean adults: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. static.adenuniv.com [static.adenuniv.com]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 10. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 11. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. Targeted LC-MS Analysis for Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fisetin-treatment alleviates airway inflammation through inhbition of MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fustin as a Therapeutic Agent in a Rat Model of Type 2 Diabetes Mellitus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavonoid predominantly found in Rhus verniciflua, has demonstrated significant potential as a therapeutic agent in preclinical models of type 2 diabetes mellitus.[1][2][3] This document provides detailed application notes and experimental protocols based on studies conducted in high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats. The data presented herein highlights this compound's efficacy in improving glycemic control, lipid metabolism, and antioxidant status, suggesting its promise as a candidate for further drug development.
Therapeutic Rationale
Type 2 diabetes is characterized by insulin resistance and pancreatic β-cell dysfunction, often accompanied by dyslipidemia, oxidative stress, and chronic inflammation. This compound has been shown to exert strong antioxidant and anti-inflammatory effects, which are key mechanisms underlying its antidiabetic properties.[1][2] Studies indicate that this compound can ameliorate hyperglycemia, improve lipid profiles, and mitigate oxidative damage in diabetic rats, positioning it as a multi-target therapeutic agent.[1][3]
Data Summary
The therapeutic effects of this compound have been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on various biochemical parameters in HFD/STZ-induced diabetic rats compared to normal and diabetic control groups.
Table 1: Effect of this compound on Body Weight, Blood Glucose, and Serum Hormones
| Parameter | Normal Control | Diabetic Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Glibenclamide (5 mg/kg) |
| Final Body Weight (g) | Significant Increase | Significant Decrease | Significant Restoration | Significant Restoration | Significant Restoration |
| Blood Glucose (mg/dL) | Normal | Significantly Increased (p < 0.001) | Moderately Decreased (p < 0.01) | Significantly Decreased (p < 0.001) | Significantly Decreased |
| Serum Insulin (µU/mL) | Normal | Significantly Decreased (p < 0.001) | Moderately Increased (p < 0.05) | Significantly Increased (p < 0.01) | Significantly Increased |
| Serum Leptin (ng/mL) | Normal | Significantly Decreased (p < 0.001) | Moderately Increased (p < 0.05) | Significantly Increased (p < 0.01) | Significantly Increased |
| Serum Adiponectin (µg/mL) | Normal | Significantly Decreased (p < 0.001) | Moderately Increased (p < 0.05) | Significantly Increased (p < 0.01) | Significantly Increased |
Data compiled from studies with treatment durations of 30 to 42 days.[1][2][3]
Table 2: Effect of this compound on Serum Lipid Profile and Liver Enzymes
| Parameter | Normal Control | Diabetic Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Glibenclamide (5 mg/kg) |
| Total Cholesterol (mg/dL) | Normal | Significantly Increased (p < 0.001) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Triglycerides (mg/dL) | Normal | Significantly Increased (p < 0.001) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| HDL Cholesterol (mg/dL) | Normal | Significantly Decreased (p < 0.001) | Significantly Increased | Significantly Increased | Significantly Increased |
| Total Protein (g/dL) | Normal | Significantly Increased (p < 0.001) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| ALT (U/L) | Normal | Significantly Increased | Significantly Restored | Significantly Restored | Significantly Restored |
| AST (U/L) | Normal | Significantly Increased | Significantly Restored | Significantly Restored | Significantly Restored |
Data compiled from studies with treatment durations of 30 to 42 days.[1][2]
Table 3: Effect of this compound on Hepatic Oxidative Stress Markers
| Parameter | Normal Control | Diabetic Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Glibenclamide (5 mg/kg) |
| MDA (nmol/mg protein) | Normal | Significantly Increased (p < 0.001) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| GSH (µmol/mg protein) | Normal | Significantly Decreased (p < 0.001) | Significantly Increased | Significantly Increased | Significantly Increased |
| SOD (U/mg protein) | Normal | Significantly Decreased (p < 0.001) | Significantly Increased | Significantly Increased | Significantly Increased |
| CAT (U/mg protein) | Normal | Significantly Decreased (p < 0.001) | Significantly Increased | Significantly Increased | Significantly Increased |
| TNF-α (pg/mL) | Normal | Significantly Increased (p < 0.001) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data compiled from studies with treatment durations of 30 to 42 days.[1][2]
Experimental Protocols
Induction of Type 2 Diabetes in Rats
This protocol describes the induction of a diabetic state that mimics human type 2 diabetes, characterized by insulin resistance and subsequent hyperglycemia.
Materials:
-
Male Wistar rats (150-180 g)
-
High-Fat Diet (HFD) (e.g., 60% of total calories from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.
-
After acclimatization, feed the rats a high-fat diet for a period of 21 to 28 days to induce insulin resistance.[4]
-
After the HFD period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (35-60 mg/kg body weight).[3][4] The lower dose range combined with HFD is more representative of type 2 diabetes.
-
After 72 hours of STZ injection, measure fasting blood glucose levels from the tail vein.
-
Confirm the diabetic state in rats with fasting blood glucose levels above 200-250 mg/dL.[4]
Caption: Experimental workflow for inducing type 2 diabetes in rats.
This compound Administration and Experimental Groups
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glibenclamide (standard antidiabetic drug)
-
Oral gavage needles
Procedure:
-
Divide the confirmed diabetic rats into the following groups (n=6-8 per group):
-
Group I: Normal Control (non-diabetic, vehicle-treated)
-
Group II: Diabetic Control (diabetic, vehicle-treated)
-
Group III: this compound-treated (diabetic, 50 mg/kg/day, p.o.)
-
Group IV: this compound-treated (diabetic, 100 mg/kg/day, p.o.)
-
Group V: Glibenclamide-treated (diabetic, 5 mg/kg/day, p.o.)
-
-
Prepare suspensions of this compound and glibenclamide in the vehicle.
-
Administer the respective treatments orally once daily for a period of 30 to 42 days.[1][3]
-
Monitor body weight and blood glucose levels weekly throughout the study.
Biochemical and Antioxidant Assays
Sample Collection:
-
At the end of the treatment period, fast the rats overnight.
-
Collect blood samples via cardiac puncture under anesthesia.
-
Separate serum for biochemical analysis.
-
Euthanize the animals and dissect the liver for antioxidant assays.
Biochemical Analysis:
-
Estimate serum levels of glucose, insulin, leptin, adiponectin, total cholesterol, triglycerides, HDL, total protein, ALT, and AST using commercially available kits and a spectrophotometer or auto-analyzer.
Antioxidant Assays:
-
Prepare a liver homogenate in an appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Determine the activities of antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) content using established protocols.
-
Measure the level of the pro-inflammatory cytokine TNF-α in serum or liver homogenate using an ELISA kit.
Signaling Pathways
This compound's therapeutic effects in diabetic rats are attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Caption: this compound's proposed mechanism of action in diabetic rats.
The diagram illustrates that in a diabetic state, hyperglycemia and dyslipidemia contribute to oxidative stress and inflammation, leading to increased levels of TNF-α and subsequent insulin resistance. This compound intervenes by directly scavenging reactive oxygen species (ROS) and upregulating the body's natural antioxidant defenses (SOD, CAT, GSH). This reduction in oxidative stress leads to decreased inflammation and lower TNF-α levels, ultimately improving insulin sensitivity.[1][2]
Conclusion
This compound demonstrates significant antidiabetic, antihyperlipidemic, and antioxidant properties in a well-established rat model of type 2 diabetes. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets of this compound within the implicated signaling pathways to fully understand its mechanism of action and to advance its development as a novel treatment for diabetes mellitus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Ameliorates Elevated Levels of Leptin, Adiponectin, Serum TNF-α, and Intracellular Oxidative Free Radicals in High-Fat Diet and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates hyperglycemia in streptozotocin induced type-2 diabetes via modulating glutathione/Superoxide dismutase/Catalase expressions, suppress lipid peroxidation and regulates histopathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Fustin: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Fustin, a flavanonol with demonstrated neuroprotective and anti-inflammatory properties. The information herein is intended to guide researchers in handling and storing this compound to ensure its integrity for experimental use.
Chemical and Physical Properties of this compound
This compound, also known as dihydrofisetin, is a flavonoid with the following chemical properties:
| Property | Value |
| Chemical Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol [1] |
| Melting Point | 226-228 °C (racemic form)[2][3] |
| Appearance | Crystalline solid |
Stability Profile of this compound
Comprehensive stability data for this compound is limited in publicly available literature. However, based on the stability of a structurally related flavonoid, fisetin, the following information can be used as a guideline. It is strongly recommended to perform in-house stability studies for your specific formulation and storage conditions.
pH Stability
The stability of flavonoids is often pH-dependent. The following table, based on data from fisetin, illustrates the potential impact of pH on this compound's degradation rate.
Table 1: Analogous Degradation Rate Constants of Fisetin at Different pH Values (37°C)
| pH | Degradation Rate Constant (k) (h⁻¹) |
| 6.0 | 8.30 x 10⁻³ |
| 7.5 | 0.202 |
Data adapted from a study on fisetin and should be considered as an estimation for this compound.[4]
Temperature Stability
Elevated temperatures can accelerate the degradation of this compound. The data below, also from studies on fisetin, provides an indication of the potential degradation rates at different temperatures.
Table 2: Analogous Degradation Rate Constants of Fisetin at Different Temperatures
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) |
| 37 | 8.30 x 10⁻³ (at pH 6.0) |
| 50 | 0.124 |
| 65 | 0.490 |
Data adapted from a study on fisetin and should be considered as an estimation for this compound.[4]
Photostability
Flavonoids can be susceptible to photodegradation. It is recommended to protect this compound from light, especially UV radiation.
Oxidative Stability
This compound possesses antioxidant properties, suggesting it is susceptible to oxidation.[5][6] It should be protected from oxidizing agents and stored in an inert atmosphere if possible.
Recommended Storage Conditions
Based on the available information and general practices for storing flavonoids, the following storage conditions are recommended for this compound:
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. |
| Light | Protect from light. Store in amber vials or light-resistant containers. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended for solid forms. |
| Atmosphere | For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry.[1][4][7][8]
Protocol for Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl for more aggressive degradation.
-
-
Alkaline Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as in the acidic degradation, neutralizing the aliquots with 0.1 M HCl.
-
Repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.
-
-
Thermal Degradation:
-
Place the solid this compound powder and the this compound stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
At each time point, take a sample of the solid or an aliquot of the solution and prepare it for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid this compound powder and the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV light).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At defined time points, analyze the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Protocol for Long-Term and Accelerated Stability Studies
Objective: To determine the shelf-life and recommended storage conditions for this compound under defined temperature and humidity conditions.
Materials:
-
This compound (pure compound or formulated product)
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
-
Appropriate containers for storage
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Package the this compound samples in the intended container closure system.
-
Long-Term Stability Study:
-
Accelerated Stability Study:
-
Data Analysis:
-
Evaluate the data to determine the rate of change of this compound content and the formation of degradation products over time.
-
Use the data to establish a shelf-life and recommend appropriate storage conditions.
-
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
Neuroprotective Signaling Pathway
This compound exhibits neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells.
Caption: Neuroprotective signaling pathway of this compound.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling cascades.[2][7]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability studies of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-technique approach for qualitative and quantitative characterization of furazidin degradation kinetics under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologyletters.com [neurologyletters.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humiditycontrol.com [humiditycontrol.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Fisetin Bioavailability for Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fisetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on overcoming fisetin's inherently low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of fisetin a concern in experimental studies?
A1: Fisetin, a promising flavonoid with numerous health benefits, exhibits low oral bioavailability, estimated to be around 44.1%.[1] This is primarily due to its poor water solubility (~10.45 µg/mL), high lipophilicity (logP 3.2), and rapid metabolism in the body through phase II biotransformation into sulfates and glucuronides.[1] These factors significantly limit its absorption and systemic availability, making it challenging to achieve therapeutic concentrations in vivo and potentially leading to inconsistent or inconclusive experimental results.[1][2][3]
Q2: What are the most common strategies to improve the bioavailability of fisetin for in vitro and in vivo experiments?
A2: Several formulation strategies have been developed to enhance the bioavailability of fisetin. These primarily focus on improving its solubility and protecting it from rapid metabolism. The most investigated and effective methods include:
-
Nanoparticle-based delivery systems: Encapsulating fisetin into polymeric nanoparticles (e.g., PLGA), liposomes, solid lipid nanoparticles, or nanoemulsions can significantly improve its solubility, stability, and absorption.[1][2][3][4]
-
Inclusion complexes: Forming complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can enhance the aqueous solubility of fisetin.[5]
-
Phospholipid complexes (Phytosomes): Creating a complex of fisetin with phospholipids can improve its lipophilicity and ability to cross biological membranes.[6][7]
-
Amorphous solid dispersions: Converting crystalline fisetin into an amorphous state by dispersing it in a polymer matrix can increase its dissolution rate.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract, thereby enhancing fisetin's absorption.[8][9]
Q3: How much can these formulation strategies improve the bioavailability of fisetin?
A3: The improvement in bioavailability varies depending on the formulation and the route of administration. For instance, a nanoemulsion of fisetin administered intraperitoneally to mice showed a 24-fold increase in relative bioavailability compared to free fisetin.[5] Fisetin-loaded SNEDDS have demonstrated a 3.7-fold increase in the maximum plasma concentration (Cmax) after oral administration in rats.[1] Encapsulating a fisetin-cyclodextrin complex into PLGA nanoparticles has also been shown to significantly improve its oral bioavailability in mice.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the preparation and characterization of fisetin formulations.
Polymeric Nanoparticles (PLGA)
Issue: Low Encapsulation Efficiency (<70%)
| Potential Cause | Troubleshooting Steps |
| Poor solubility of fisetin in the organic solvent. | 1. Solvent Selection: Ensure the chosen organic solvent (e.g., acetone, dichloromethane) can effectively dissolve both fisetin and PLGA. A mixture of solvents might be necessary. 2. Increase Fisetin Solubility: Consider forming a fisetin-cyclodextrin inclusion complex before encapsulation to improve its solubility in the aqueous phase of the emulsion.[10] |
| Drug leakage into the external aqueous phase during emulsification. | 1. Optimize Surfactant Concentration: Use an optimal concentration of a suitable stabilizer like polyvinyl alcohol (PVA) or Pluronic F-68 to stabilize the emulsion droplets and prevent drug leakage. 2. Rapid Solvent Removal: Employ a rapid solvent evaporation or diffusion method to quickly solidify the nanoparticles and trap the drug inside. |
| Inappropriate drug-to-polymer ratio. | 1. Ratio Optimization: Experiment with different fisetin-to-PLGA ratios. A very high drug load can lead to drug precipitation and lower encapsulation. A common starting point is a 1:10 ratio of fisetin to PLA.[1] |
Issue: Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3)
| Potential Cause | Troubleshooting Steps |
| Insufficient energy during emulsification. | 1. Sonication/Homogenization: Increase the sonication time or power, or the homogenization speed, to create smaller and more uniform emulsion droplets. Be mindful of potential heat generation and its effect on the formulation. |
| Polymer precipitation is too slow. | 1. Solvent Choice: Use a solvent that is more miscible with the anti-solvent (water) to promote faster diffusion and more rapid nanoparticle formation. 2. Stirring Rate: Maintain a high and constant stirring rate during the addition of the organic phase to the aqueous phase. |
| Inadequate stabilizer concentration. | 1. Optimize Stabilizer Concentration: Insufficient stabilizer can lead to droplet aggregation before solidification. Increase the concentration of PVA or another suitable stabilizer. |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue: Formulation is not forming a clear nanoemulsion upon dilution.
| Potential Cause | Troubleshooting Steps |
| Incorrect oil, surfactant, and co-surfactant ratio. | 1. Phase Diagram Construction: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. 2. Component Selection: Ensure the chosen components have appropriate HLB (Hydrophilic-Lipophilic Balance) values. A combination of high and low HLB surfactants often works best. |
| Poor solubility of fisetin in the selected oil. | 1. Solubility Screening: Test the solubility of fisetin in various oils (e.g., castor oil, Labrafil) to select the one with the highest solubilizing capacity. |
| Insufficient mixing. | 1. Vortexing/Stirring: Ensure the isotropic mixture is thoroughly mixed before dilution. Gentle agitation should be sufficient for a well-formulated SNEDDS to emulsify. |
Issue: Drug precipitation upon dilution.
| Potential Cause | Troubleshooting Steps |
| Fisetin concentration exceeds the solubilization capacity of the nanoemulsion. | 1. Reduce Drug Loading: Lower the concentration of fisetin in the SNEDDS formulation. 2. Optimize Formulation: Re-evaluate the oil, surfactant, and co-surfactant ratios to enhance the drug-carrying capacity of the resulting nanoemulsion. |
| Metastable formulation. | 1. Thermodynamic Stability Testing: Perform thermodynamic stability tests, such as centrifugation and freeze-thaw cycles, to ensure the long-term stability of the nanoemulsion and the absence of drug precipitation. |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on improving fisetin bioavailability.
Table 1: Formulation Characteristics of Fisetin Delivery Systems
| Formulation Type | Carrier/Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Poly(lactic acid) (PLA) | 226.85 ± 4.78 | 90.35 ± 2.34 | [1] |
| Polymeric Nanoparticles | PLGA-PEG-COOH / Poly(ε-caprolactone) | 140 - 200 | 70 - 82 | [5] |
| Human Serum Albumin Nanoparticles | Human Serum Albumin (HSA) | 220 ± 8 | 84 | [1] |
| Nanoemulsion | Miglyol 812N, Labrasol, Tween 80, Lipoid E80 | 153 ± 2 | - | [5] |
| SNEDDS | Castor oil, Lauroglycol FCC, Tween 80, Transcutol P | 154 ± 8.5 | 100 ± 0.92 (Drug Loading) | [1] |
| Liposomes | DOPC, DODA-PEG2000 | 173.5 ± 2.4 | 58 | |
| Phospholipid Complex (Phytosome) | Phospholipid (1:1 molar ratio) | 233.01 ± 9.46 | 100 | [6][7] |
| Nanocrystals | Fisetin with poloxamer coating | 134.9 ± 1.4 - 148.6 ± 1.1 | - | [1] |
Table 2: Pharmacokinetic Parameters of Fisetin Formulations
| Formulation Type | Animal Model | Route of Administration | Cmax Improvement (fold-increase) | AUC Improvement (fold-increase) | Reference |
| Polymeric Micelles | - | - | 1.8 | 6.3 | [1] |
| Nanoemulsion | Mice | Intraperitoneal | - | 24 | [5] |
| SNEDDS | Rats | Oral | 3.7 | - | [1] |
| Polymeric Nanoparticles (PLA) | Rats | Intravenous | - | 2.32 | [1] |
| Hybrid-Hydrogel (FF-20) | Human | Oral | 23.9 | 26.9 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of fisetin delivery systems.
Protocol 1: Preparation of Fisetin-Loaded PLGA Nanoparticles
This protocol is based on the spontaneous emulsification-solvent diffusion method.
Materials:
-
Fisetin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Acetone and Ethanol (or other suitable organic solvents)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and fisetin in a mixture of acetone and ethanol (e.g., a 1:1 ratio). A common starting ratio for fisetin to PLGA is 1:10 (w/w).[1]
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 0.5% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise into the aqueous phase under continuous high-speed stirring (e.g., 1000 rpm) to form a coarse oil-in-water (o/w) emulsion.
-
Subject the coarse emulsion to high-energy emulsification using either a probe sonicator (e.g., 55% amplitude for 2-3 minutes on ice) or a high-speed homogenizer (e.g., 15,000 rpm for 5 minutes).
-
-
Solvent Evaporation:
-
Transfer the resulting nanoemulsion to a rotary evaporator to remove the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C).
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated fisetin. Repeat the washing step twice.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry the suspension.
-
Protocol 2: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to assess the release of fisetin from nanoparticles.
Materials:
-
Fisetin-loaded nanoparticle formulation
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium
-
Magnetic stirrer with a heating plate
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis tubing of the desired length and activate it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Sample Loading:
-
Accurately weigh a specific amount of the fisetin-loaded nanoparticle formulation and disperse it in a known volume of the release medium (e.g., 1-2 mL).
-
Transfer this dispersion into the prepared dialysis bag and securely close the other end.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a larger, known volume of the release medium (e.g., 100 mL) to ensure sink conditions.
-
Place the beaker on a magnetic stirrer with a heating plate to maintain a constant temperature (e.g., 37°C) and gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the concentration of fisetin in the collected samples using a validated analytical method such as UV-Vis spectrophotometry (at the λmax of fisetin) or HPLC.
-
Calculate the cumulative percentage of fisetin released at each time point.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Fisetin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The enhanced bioavailability achieved through advanced formulations can potentiate these effects.
Caption: Fisetin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Fisetin's activation of the Nrf2 antioxidant pathway.
Experimental Workflow
Caption: Workflow for fisetin-loaded nanoparticle preparation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.7. Cellular Uptake of Nanoparticles Observed by Fluorescence Microscope [bio-protocol.org]
- 3. What are the Challenges Associated with PLGA Nanoparticles? | Poly(lactic Co Glycolic Acid) [nanotechnology.blog]
- 4. researchgate.net [researchgate.net]
- 5. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled fisetin-phospholipid complex: Fisetin-integrated phytosomes for effective delivery to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fustin Concentration for Neuronal Cell Death Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Fustin concentration for your neuronal cell death assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its neuroprotective effects?
This compound is a flavonoid, a class of natural compounds found in various plants. It is structurally similar to Fisetin, another well-studied flavonoid. This compound is recognized for its potential neuroprotective properties, which are attributed to its antioxidant and anti-inflammatory activities.[1][2] It is believed to protect neuronal cells from damage induced by oxidative stress, neurotoxins, and other insults that can lead to cell death.
Q2: What is the recommended starting concentration range for this compound in neuronal cell death assays?
Based on studies with the closely related flavonoid Fisetin, a good starting point for determining the optimal concentration of this compound for neuroprotection is in the range of 1 to 50 µM.[3][4][5] The optimal concentration will vary depending on the neuronal cell type, the nature of the toxic insult, and the specific assay being used. It is crucial to perform a dose-response curve to determine the most effective concentration for your experimental model.
Q3: How should I prepare a this compound stock solution for cell culture experiments?
This compound, like many flavonoids, has low water solubility.[5] Therefore, it is recommended to dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[6] This stock solution can then be diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound interfere with common cell viability assays?
Yes, as a colored compound, this compound has the potential to interfere with colorimetric assays like the MTT and LDH assays.[7] It is also a fluorescent molecule, which can cause interference in fluorescence-based assays like the TUNEL assay due to autofluorescence.[8] It is essential to include proper controls to account for these potential interferences.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
Problem: I'm observing a precipitate in my cell culture medium after adding this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility | This compound has limited solubility in aqueous solutions.[5] Ensure your stock solution is fully dissolved in the organic solvent before diluting it in the culture medium. Prepare fresh dilutions for each experiment. |
| High Concentration | The concentration of this compound may be too high for the chosen culture medium. Try using a lower concentration range or a different medium formulation. |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) might be too high, causing the compound to precipitate out when diluted. Keep the final solvent concentration at a minimum (ideally ≤ 0.1%). |
| Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[9] Consider using a serum-free medium for the duration of the this compound treatment if compatible with your cells. |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
Problem: My results from MTT, LDH, or TUNEL assays are variable or do not align with expected outcomes.
Troubleshooting for Specific Assays:
-
MTT Assay
Possible Cause Solution Colorimetric Interference This compound is a yellow compound and can absorb light in the same range as the formazan product of the MTT assay, leading to artificially high absorbance readings. Correction: Include a "compound only" control (this compound in medium without cells) and subtract its absorbance from the readings of your treated wells. Interaction with Cellular Metabolism Some compounds can affect cellular metabolic activity, which can influence the reduction of MTT and not directly reflect cell viability. Validation: Corroborate your MTT results with a different type of viability assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or DNA fragmentation (TUNEL assay). -
LDH Assay
Possible Cause Solution Colorimetric Interference Similar to the MTT assay, the color of this compound can interfere with the absorbance reading of the final product in the LDH assay. Correction: Use a "compound only" control to measure and subtract the background absorbance of this compound. -
TUNEL Assay
Possible Cause Solution Autofluorescence Flavonoids like this compound are naturally fluorescent and can emit a signal that overlaps with the fluorescent tags used in the TUNEL assay, leading to false-positive results.[8] Correction: Include a control of cells treated with this compound alone (without the TUNEL reaction mix) to assess the level of autofluorescence. If significant, consider using a fluorescent tag with a different emission spectrum that does not overlap with this compound's autofluorescence. Insufficient Permeabilization Inadequate permeabilization of the cell membrane can prevent the TdT enzyme from reaching the fragmented DNA, leading to false-negative results.[10] Optimization: Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or Proteinase K).
Quantitative Data Summary
The following table summarizes effective concentrations of the related flavonoid, Fisetin, in various neuronal cell death models. This data can be used as a reference for establishing a starting concentration range for this compound.
| Cell Line | Toxic Insult | Effective Concentration Range of Fisetin | Assay Used | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 1 - 10 µM | WST, LDH | [3] |
| PC12 | Corticosterone | 5 - 40 µM | MTT | [4] |
| HT22 | High Glucose | 10 - 20 µM | CCK-8, LDH | [9] |
| HT22 | Glutamate | 2.5 - 10 µM | MTT | |
| PC12 | Tunicamycin (ER stress) | 5 - 20 µM | MTT | [5] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Then, introduce the neurotoxic agent and co-incubate for the desired experimental period (e.g., 24-48 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add an equal volume of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
TUNEL Assay for Apoptosis
-
Cell Culture and Treatment: Grow and treat cells on glass coverslips or in chamber slides as described for the other assays.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's protocol.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin Prevents HT22 Cells From High Glucose-Induced Neurotoxicity via PI3K/Akt/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
Fustin Interference with Fluorescent Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the flavonoid fustin in fluorescent assays.
Disclaimer on Spectral Data
Direct experimental data on the spectral properties of this compound is limited in publicly available literature. The quantitative data presented in this guide is extrapolated from studies on fisetin, a structurally similar flavonoid. Researchers should independently verify the spectral properties of this compound under their specific experimental conditions.
Troubleshooting Guide
Issue: Unexpected decrease or increase in fluorescence signal in the presence of this compound.
This is a common indicator of assay interference. The observed effect can be either quenching (signal decrease) or due to the intrinsic fluorescence of this compound (signal increase). The following steps will help diagnose and mitigate the issue.
Step 1: Characterize the Potential for Interference
Before proceeding with your main assay, it is crucial to determine if this compound interferes with your specific fluorescent probe at the planned experimental concentrations.
Experimental Protocol: Preliminary Interference Check
-
Prepare a this compound-Only Control: In your assay buffer, prepare a solution containing this compound at the highest concentration you intend to use in your experiment, without the fluorescent probe or other assay components.
-
Prepare a Probe-Only Control: Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a Test Sample: Prepare a solution containing both your fluorescent probe and this compound at the intended assay concentrations.
-
Measure Fluorescence: Using a microplate reader or spectrofluorometer, measure the fluorescence intensity of all three samples. Use the same excitation and emission wavelengths as your main assay.
-
Analyze the Results:
-
This compound Autofluorescence: If the "this compound-Only Control" shows a significant signal at the emission wavelength of your probe, this compound is autofluorescent under your experimental conditions.
-
Quenching: If the signal of the "Test Sample" is significantly lower than the sum of the signals from the "this compound-Only Control" and "Probe-Only Control", this compound is likely quenching the fluorescence of your probe. This is often due to the inner filter effect, where this compound absorbs the excitation or emission light.
-
Step 2: Quantify the Interference
If interference is detected, the following table summarizes the likely spectral properties of this compound, extrapolated from data on the similar flavonoid, fisetin. This information can help in selecting appropriate filters and experimental conditions to minimize interference.
| Parameter | Value (extrapolated from Fisetin) | Implication for Fluorescent Assays |
| Maximum Absorption Wavelength (λmax) | ~360 nm[1] | Potential for inner filter effect (quenching) if your fluorescent probe is excited in the UV or near-UV range. |
| Emission Properties | Likely weakly fluorescent | May contribute to background signal, especially in assays with low signal-to-noise ratios. |
| Solubility | Varies with solvent | Poor solubility can lead to light scattering, causing artificially high fluorescence readings. |
Step 3: Mitigation Strategies
Based on the nature of the interference, consider the following strategies:
-
For Autofluorescence:
-
Blank Subtraction: Subtract the fluorescence signal of a "this compound-only" control from all experimental wells containing this compound.
-
Use Red-Shifted Dyes: Shift to fluorescent probes with excitation and emission wavelengths further away from this compound's absorbance maximum (e.g., Cy5, Alexa Fluor 647).
-
-
For Quenching (Inner Filter Effect):
-
Use a Different Fluorophore: Select a probe with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum.
-
Decrease Path Length: Use low-volume plates (e.g., 384-well or 1536-well) to minimize the distance light travels through the sample.
-
Mathematical Correction: If the absorbance of this compound at the excitation and emission wavelengths is known, mathematical formulas can be applied to correct for the inner filter effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is likely to interfere with my fluorescent assay?
A1: Based on the spectral properties of similar flavonoids, the most probable interference mechanism is the inner filter effect , a form of quenching. This occurs because this compound strongly absorbs light in the UV and near-UV range (around 360 nm), which can overlap with the excitation or emission spectra of many common blue and green fluorescent probes.[1] this compound may also exhibit some intrinsic fluorescence (autofluorescence), which can increase the background signal.
Q2: I am using a fluorescein-based probe. Should I be concerned about interference from this compound?
A2: Yes. Fluorescein is typically excited around 495 nm and emits at 520 nm. While this is not at the peak absorbance of this compound, there may still be some spectral overlap, leading to quenching. It is highly recommended to perform the "Preliminary Interference Check" described in the troubleshooting guide to assess the degree of interference.
Q3: How can I differentiate between true biological activity of this compound and assay interference?
A3: This is a critical question in drug discovery. The best approach is to use an orthogonal assay . This is a secondary assay that measures the same biological endpoint but uses a different detection technology (e.g., a colorimetric, luminescent, or label-free method). If this compound shows activity in both the fluorescent and the orthogonal assay, the result is more likely to be genuine.
Q4: Can changing the concentration of my fluorescent probe help to mitigate interference?
A4: In some cases of competitive quenching, increasing the probe concentration can help. However, for interference dominated by the inner filter effect, this is unlikely to be an effective strategy and may increase assay costs. A more robust solution is to choose a different fluorescent probe with more suitable spectral properties.
Q5: Are there any software tools that can help correct for this compound interference?
Visualizing Interference and Troubleshooting Workflows
Caption: Mechanism of this compound interference in fluorescent assays.
Caption: Troubleshooting workflow for this compound interference.
References
Fustin Purity Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Fustin (Dihydrofisetin), ensuring the purity and stability of this flavanonol is critical for accurate experimental results and product quality. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Where can I obtain a this compound reference standard?
A1: this compound (CAS Number: 20725-03-5), also known as Dihydrofisetin, is available from several commercial suppliers as a reference standard. It is crucial to source from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity and characterization of the material.
Q2: What is the recommended storage condition and stability for this compound reference standards?
A2: this compound reference standards should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, one supplier indicates a stability of at least four years.[1] Always refer to the supplier's specific storage recommendations provided on the CoA.
Q3: What is a typical purity specification for a this compound reference standard?
A3: Commercially available this compound reference standards typically have a purity of ≥98%. For use as a primary reference standard, a purity of ≥99.5% is often desirable.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. Due to the structural similarity of this compound to the flavonoid Fisetin, HPLC methods developed for Fisetin can be readily adapted.
Q4: I don't have a specific HPLC method for this compound. Where can I start?
A4: You can adapt a validated HPLC method for the structurally related compound, Fisetin. A common approach involves a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an acidified aqueous solution (e.g., with 0.1% orthophosphoric acid).[2]
Here is a summary of typical starting conditions for this compound analysis based on methods for similar flavonoids:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Orthophosphoric acid in WaterB: Methanol or Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approximately 362 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-35 °C |
Q5: How do I prepare my this compound sample for HPLC analysis?
A5: this compound is soluble in solvents like acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[1] For HPLC analysis, dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.
Troubleshooting Common HPLC Issues
Q6: I am seeing peak tailing in my chromatogram. What could be the cause?
A6: Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Reduce the injection volume or the concentration of your sample.
-
Secondary Interactions: this compound has multiple hydroxyl groups that can interact with residual silanols on the silica-based column. Using a highly deactivated (end-capped) C18 column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.
-
Column Void: A void at the head of the column can cause peak distortion. Reversing and flushing the column or replacing it may be necessary.
-
Improper Fittings: Ensure that all tubing and fittings are properly connected to avoid dead volume.
Q7: My baseline is noisy or drifting. How can I fix this?
A7: Baseline issues can compromise the accuracy of your analysis. Consider the following:
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can cause bubbles in the detector, leading to baseline noise. Degas your mobile phase using sonication, vacuum filtration, or an inline degasser.
-
Contamination: Contamination in the mobile phase, column, or detector can cause baseline drift. Use high-purity solvents and prepare fresh mobile phase daily.
-
Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.
-
Detector Lamp Issue: An aging detector lamp can cause instability.
Q8: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A8: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can originate from:
-
Sample Carryover: Insufficient washing of the injector between runs can lead to carryover from a previous, more concentrated sample. Increase the volume and strength of the needle wash solvent.
-
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks.
-
Degradation of the Sample in the Autosampler: If the sample is not stable at the autosampler temperature, it may degrade over time, leading to new peaks.
Stability and Degradation
Q9: How stable is this compound in solution?
A9: The stability of this compound in solution can be influenced by factors such as pH, light, and temperature. Flavonoids, in general, can be susceptible to degradation, especially at basic pH and when exposed to light. It is recommended to prepare this compound solutions fresh and protect them from light. For longer-term storage of solutions, storing at low temperatures (e.g., 2-8°C or -20°C) is advisable.
Q10: What are the likely degradation products of this compound?
A10: While specific degradation pathways for this compound are not extensively documented in readily available literature, flavonoids can undergo oxidation and hydrolysis. Potential degradation could involve the opening of the heterocyclic C ring or oxidation of the phenolic hydroxyl groups. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and establish a stability-indicating HPLC method.
Experimental Workflow and Logic Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for this compound purity analysis and a decision tree for troubleshooting common HPLC issues.
Caption: Workflow for this compound Purity Analysis by HPLC.
Caption: Decision Tree for HPLC Troubleshooting.
References
Fisetin Solubility Solutions: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fisetin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the primary challenge in fisetin-based experiments: its low water solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my fisetin not dissolving in aqueous solutions?
Fisetin is a flavonoid with a polyphenolic structure, making it inherently hydrophobic and poorly soluble in water.[1][2] Its low aqueous solubility is a well-documented challenge for in vitro and in vivo studies.[2][3][4][5]
Q2: What are the most common strategies to improve fisetin's water solubility?
Several effective methods are employed to enhance the aqueous solubility and bioavailability of fisetin. These include:
-
Nanoparticle Encapsulation: Encapsulating fisetin into polymeric nanoparticles can significantly improve its solubility and dissolution rate.[1][6][7]
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can increase fisetin's aqueous solubility by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[4][8][9]
-
Co-crystallization: Creating co-crystals of fisetin with other molecules, like nicotinamide or caffeine, can enhance its solubility.[10][11]
-
Solid Dispersions: Preparing amorphous solid dispersions of fisetin with hydrophilic carriers can improve its dissolution profile.[4][12]
-
Nanoemulsions: Formulating fisetin into nanoemulsions can increase its solubility and bioavailability.[13]
Q3: Can I use co-solvents to dissolve fisetin for my experiments?
Yes, co-solvents are a viable option for dissolving fisetin, particularly for in vitro assays. A common approach is to first dissolve fisetin in an organic solvent like ethanol and then dilute it in an aqueous medium.[1] However, it is crucial to consider the potential toxicity of the organic solvent to the cells or organisms in your experiment and to use the lowest effective concentration.
Troubleshooting Guides
Issue: Fisetin precipitates out of solution during my cell culture experiment.
Possible Cause 1: Exceeded Solubility Limit in Culture Media
Even with the use of a co-solvent, the final concentration of fisetin in your cell culture media may exceed its solubility limit, leading to precipitation over time.
Solutions:
-
Decrease Final Concentration: If experimentally feasible, lower the final working concentration of fisetin.
-
Optimize Co-solvent Dilution: Prepare a higher concentration stock solution in your organic solvent and use a smaller volume to achieve the final concentration in the media. This minimizes the amount of organic solvent introduced to the cells.
-
Utilize a Solubilization Technique: For longer-term experiments or when higher concentrations are necessary, consider using a more stable formulation such as fisetin-loaded nanoparticles or a cyclodextrin inclusion complex.
Possible Cause 2: Interaction with Media Components
Components in the cell culture media, such as proteins in fetal bovine serum (FBS), may interact with fisetin and reduce its stability in solution.
Solutions:
-
Serum-Free Media: If your experiment allows, test the solubility and effects of fisetin in serum-free media.
-
Pre-complex with Serum: Before adding to the full volume of media, try pre-incubating the fisetin stock solution with a small amount of serum to see if this improves stability.
Issue: Inconsistent results in animal studies after oral administration of fisetin.
Possible Cause: Low and Variable Oral Bioavailability
Fisetin's poor water solubility leads to low absorption from the gastrointestinal tract, resulting in low and inconsistent bioavailability.[1][2][14]
Solutions:
-
Formulation Enhancement: To improve oral bioavailability, it is highly recommended to use a specialized formulation. Studies have shown significantly enhanced bioavailability with:
-
Nanoparticle formulations: Encapsulating fisetin in nanoparticles can increase its absorption.[6][8][15]
-
Cyclodextrin complexes: These complexes improve solubility and absorption.[8]
-
Hybrid-hydrogel formulations: A novel approach that has demonstrated a significant increase in human bioavailability.[14]
-
-
Vehicle Optimization: If using a simple suspension, ensure it is homogenous. The use of suspending agents like carboxymethylcellulose sodium (CMC-Na) can help maintain a uniform suspension for more consistent dosing.[5]
Quantitative Data on Solubility Enhancement
The following tables summarize the improvements in fisetin's solubility and bioavailability achieved through various techniques as reported in the literature.
Table 1: Enhancement of Fisetin's Aqueous Solubility
| Method | Carrier/Co-former | Solubility Enhancement | Reference |
| Nanocrystals | Poloxamer P407 | ~7-fold increase (from 60.57 µg/mL to 420 µg/mL) | [2][16] |
| Cyclodextrin Inclusion Complex | Poly-methyl-β-CD | ~42-fold increase (from 89 µg/mL to 3.71 mg/mL) | [4] |
| Cyclodextrin Inclusion Complex | γ-Cyclodextrin | From 2.8 mg/mL to 7.8 mg/mL in ethanol aqueous solution | [9] |
| Co-crystallization | Nicotinamide | ~2.5-fold increase | [10] |
| Co-crystallization | Isonicotinamide | ~1.5-fold increase | [10] |
| Co-crystallization | Caffeine | ~1.8-fold increase | [10] |
Table 2: Improvement in Fisetin's Bioavailability
| Formulation | Administration Route | Bioavailability Improvement (Compared to Free Fisetin) | Animal Model | Reference |
| Nanoemulsion | Intraperitoneal | 24-fold increase in AUC | Mice | [2] |
| Liposomes | Intraperitoneal | 47-fold increase in bioavailability | Mice | [2] |
| HPβCD Inclusion Complex in PLGA Nanoparticles | Oral | 8.8-fold increase in Cmax | Mice | [8] |
| Polymeric Micelles | Not Specified | 6.3-fold increase in AUC | Not Specified | [1] |
| Hybrid-Hydrogel Formulation (FF-20) | Oral | 26.9-fold greater AUC in humans | Humans | [14] |
Experimental Protocols
Protocol 1: Preparation of Fisetin-Loaded PLGA Nanoparticles
This protocol is based on the interfacial deposition method.
Materials:
-
Fisetin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., acetone)
-
Deionized water
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of fisetin and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of PLGA and the formation of fisetin-loaded nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unencapsulated fisetin and excess PVA.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized to obtain a dry powder.
Workflow for Fisetin-Loaded PLGA Nanoparticle Preparation
References
- 1. mdpi.com [mdpi.com]
- 2. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel water-soluble fisetin/cyclodextrins inclusion complexes: Preparation, characterization, molecular docking and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving solubility of fisetin by cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. media.neliti.com [media.neliti.com]
Validation & Comparative
Fustin's Neuroprotective Efficacy: A Comparative Analysis Against Standard Therapies
For Immediate Release
A comprehensive review of preclinical data suggests that Fustin, a naturally occurring flavonoid, demonstrates significant neuroprotective effects in a model of Huntington's disease. This guide provides a detailed comparison of this compound's efficacy against standard neuroprotective drugs used in the treatment of Huntington's disease, Alzheimer's disease, and Parkinson's disease, supported by experimental data and methodological details to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Standard Neuroprotective Drugs
This compound has been evaluated in a 3-nitropropionic acid (3-NP) induced rat model of Huntington's disease, demonstrating notable improvements in behavioral outcomes, reduction of oxidative stress, and modulation of inflammatory markers. While direct comparative studies are limited, this section presents available data for this compound alongside standard neuroprotective agents in relevant preclinical models.
Huntington's Disease
Data Summary: this compound vs. Standard Huntington's Disease Drugs in Animal Models
| Parameter | This compound (in 3-NP rat model) | Tetrabenazine (in various HD models) | Riluzole (in various HD models) |
| Behavioral/Motor Function | Significant improvement in beam walk, rotarod performance, and grip strength. | Reduces chorea-like movements.[1] | Mixed results; some studies show modest improvement in motor scores, while others show no significant effect.[2][3] |
| Oxidative Stress Markers | - MDA: Significantly decreased- GSH, SOD, CAT: Significantly restored | Limited direct data on these specific markers in 3-NP models. | Demonstrates antioxidant effects in some models.[4] |
| Inflammatory Markers | - TNF-α, IL-1β: Significantly decreased | Primarily acts on monoamine depletion, indirect effects on inflammation are not well-characterized in these models. | Reduces glutamate excitotoxicity, which can indirectly impact neuroinflammation.[2] |
| Neuronal Survival/Damage | Data on specific neuronal count not provided, but biochemical markers suggest neuroprotection. | Primarily symptomatic relief of chorea by depleting dopamine.[5][6] | Aims to reduce glutamate-induced neuronal damage.[2] |
Alzheimer's Disease
While this compound has not been extensively studied in Alzheimer's disease models, the structurally similar flavonoid, Fisetin, has shown promise. Here, we compare the effects of standard Alzheimer's drugs, Donepezil and Memantine, in relevant animal models.
Data Summary: Standard Alzheimer's Disease Drugs in Animal Models
| Parameter | Donepezil (in APP/PS1 & other AD models) | Memantine (in APP/PS1 & other AD models) |
| Cognitive Function | Improves cognitive function in various memory tasks.[7][8] | Improves spatial learning and memory.[7][9][10] |
| Aβ Pathology | Can reduce Aβ-induced microglial and astrocytic activation.[5] | Reduces amyloid plaque burden.[9][10] |
| Inflammatory Markers | Suppresses IL-1β and COX-2 expression.[6] | Reduces neuroinflammation.[11] |
| Neuronal Survival/Synaptic Plasticity | Ameliorates synaptic loss and neuronal loss.[6] | Increases synaptic density and ameliorates neuron loss.[9][10] |
Parkinson's Disease
Data on this compound in Parkinson's disease models is not currently available. The following table summarizes the effects of Levodopa, a standard treatment for Parkinson's disease.
Data Summary: Levodopa in Parkinson's Disease Animal Models
| Parameter | Levodopa (in 6-OHDA & MPTP models) |
| Motor Function | Improves motor deficits.[12] |
| Oxidative Stress | Can increase oxidative stress.[11][13] |
| Neuronal Survival | May have both toxic and protective effects on dopaminergic neurons depending on the context.[14][15] |
Experimental Protocols
This compound in 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats
-
Animal Model: Male Wistar rats were administered 3-NP (10 mg/kg, i.p.) for 21 days to induce Huntington's-like pathology.
-
Drug Administration: this compound was administered orally at doses of 50 and 100 mg/kg.
-
Behavioral Assessments:
-
Beam Walk Test: To assess motor coordination and balance.
-
Rotarod Test: To measure motor coordination and endurance.
-
Grip Strength Test: To evaluate muscle strength.
-
-
Biochemical Analysis:
-
Oxidative Stress Markers: Malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) levels were measured in brain homogenates.
-
Inflammatory Markers: Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels were quantified.
-
Neurotransmitters: Gamma-aminobutyric acid (GABA) and glutamate levels were assessed.
-
Standard Neuroprotective Drugs: Representative Protocols
-
Tetrabenazine in Huntington's Disease Models:
-
Animal Model: Transgenic rat models of Huntington's disease (tgHD) exhibiting choreiform movements.[1]
-
Drug Administration: A subcutaneous injection of tetrabenazine (2.5 mg/kg) was administered.[1]
-
Behavioral Assessment: Hyperkinetic movements were videotaped and scored by a blinded observer.[1]
-
Mechanism of Action Assessment: In other studies, rats were trained on a progressive ratio task, and the effect of tetrabenazine (1.0 mg/kg, i.p.) on their work output was measured to assess effort-related motivational deficits.[16]
-
-
Memantine in Alzheimer's Disease Models:
-
Animal Model: APPswe/PS1dE9 (APP/PS1) transgenic mice.[17][18]
-
Drug Administration: Memantine was administered in the drinking water at a dose of 30 mg/kg/day for 3 weeks to 6 months.[7][10][17][18]
-
Cognitive Assessment: Spatial learning and memory were evaluated using the Morris water maze test.[7][19]
-
Histological Analysis: Amyloid-β plaque deposition and neuronal morphology were assessed using quantitative light and electron microscopy.[10]
-
-
Donepezil in Alzheimer's Disease Models:
-
Animal Model: 5xFAD and PS19 (P301S tau mutation) transgenic mouse models.[5][6]
-
Drug Administration: Donepezil was administered for periods ranging from one to eight months.[6]
-
Inflammatory Marker Analysis: The effects on lipopolysaccharide (LPS) and Aβ-stimulated neuroinflammation were assessed by measuring levels of proinflammatory cytokines like IL-1β and COX-2.[5][6]
-
Histological Analysis: Aβ-induced microglial and astrocytic activation, density, and morphology were examined.[5]
-
-
Levodopa in Parkinson's Disease Models:
-
Animal Model: 6-hydroxydopamine (6-OHDA)-induced bilateral lesion rat model of Parkinson's disease.[3][12]
-
Drug Administration: Animals were exposed to acute and chronic Levodopa treatment.[3]
-
Behavioral Assessment: The effects on skilled forelimb motor function were assessed.[12]
-
Oxidative Stress Analysis: Plasma concentrations of biomarkers for oxidative stress were investigated in patients.[11]
-
Signaling Pathways and Mechanisms of Action
This compound's Potential Neuroprotective Pathways
This compound, as a flavonoid, is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular defense and survival. The PI3K/Akt and Nrf2 pathways are strongly implicated in the neuroprotective actions of many natural compounds.[20][21]
Comparative Signaling Pathways of Standard Neuroprotective Drugs
The standard drugs operate through distinct mechanisms, targeting different aspects of neurodegenerative pathology.
Conclusion
The available preclinical evidence suggests that this compound holds promise as a neuroprotective agent, particularly in the context of Huntington's disease, by mitigating oxidative stress and neuroinflammation. While direct comparisons with standard drugs are lacking, this guide provides a framework for evaluating its potential relative to established therapies. Further research is warranted to explore this compound's efficacy in models of Alzheimer's and Parkinson's diseases and to elucidate its precise molecular mechanisms, including its interaction with the PI3K/Akt and Nrf2 signaling pathways. This will be crucial for its potential translation into clinical applications for a range of neurodegenerative disorders.
References
- 1. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of riluzole efficacy in the progression of the neurodegenerative phenotype in a new conditional mouse model of striatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levodopa increases oxidative stress and repulsive guidance molecule A levels: a pilot study in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Multi-Scale Computational Model of Levodopa-Induced Toxicity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Cross-Validation of Fustin's Therapeutic Potential: A Comparative Guide for Researchers
Fustin, a flavonoid found in plants such as Rhus verniciflua and Cotinus coggyria, has garnered significant interest in the scientific community for its potential therapeutic applications. Preclinical studies across various animal models have demonstrated its efficacy in neurodegenerative diseases, inflammation, and gastric ulcers. This guide provides a comprehensive comparison of this compound's performance in different animal models, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its therapeutic potential.
Neuroprotective Effects of this compound in a Huntington's Disease Model
This compound has shown promise in mitigating the pathological features of Huntington's disease (HD), a neurodegenerative disorder characterized by motor dysfunction and cognitive decline. A key study investigated the neuroprotective effects of this compound in a rat model of HD induced by 3-nitropropionic acid (3-NPA), a mitochondrial toxin that mimics the striatal degeneration observed in HD.[1]
Experimental Protocol: 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease in Rats
-
Animal Model: Male Wistar rats were used.
-
Induction of Disease: HD-like symptoms were induced by intraperitoneal (i.p.) injection of 3-NPA (10 mg/kg) for 15-22 days.[1][2]
-
Treatment Groups:
-
Normal Control
-
3-NPA Control
-
3-NPA + this compound (50 mg/kg, orally)
-
3-NPA + this compound (100 mg/kg, orally)
-
-
Duration: this compound was administered daily for the duration of the 3-NPA injections.
-
Assessments:
-
Behavioral Tests: Beam walk test and rotarod test to assess motor coordination and balance.[1]
-
Biochemical Analysis: Measurement of oxidative stress markers (GSH, SOD, CAT, MDA), neurotransmitter levels (GABA, glutamate), and pro-inflammatory markers in brain tissue.[1]
-
Mitochondrial Function: Assessment of mitochondrial enzyme complex activity.[2]
-
Quantitative Data Summary: Neuroprotective Effects of this compound
| Parameter | 3-NPA Control | This compound (100 mg/kg) | Outcome | Reference |
| Behavioral | ||||
| Rotarod Test (fall latency) | Significantly shorter | Significantly enhanced | Improved motor coordination | [1] |
| Beam Walk Test (time to walk) | Remarkably increased | Considerably reduced | Improved balance and motor control | [2] |
| Biochemical | ||||
| GABA (brain) | Considerably high decline | Remarkably restored | Modulated neurotransmitter levels | [1] |
| Glutamate (brain) | Increased level | Decreased level | Modulated neurotransmitter levels | [1] |
| Nitrite (brain) | Considerable rise | - | - | [1] |
| Oxidative Stress | ||||
| GSH, SOD, CAT (brain) | - | Restored | Attenuated oxidative stress | [1] |
| MDA (brain) | - | Restored | Reduced lipid peroxidation | [1] |
| Pro-inflammatory Markers | ||||
| TNF-α, IL-1β, COX (brain) | - | Restored | Reduced neuroinflammation | [1] |
| Mitochondrial Function | ||||
| Mitochondrial Enzyme Complex Activity | Disrupted | Restored | Improved mitochondrial function | [2] |
Note: "-" indicates data was mentioned but specific quantitative values were not provided in the abstract.
Signaling Pathways in Neuroprotection
This compound's neuroprotective effects are believed to be mediated through the modulation of key signaling pathways involved in neuronal survival and inflammation. One of the critical pathways is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which plays a crucial role in neuronal survival, growth, and synaptic plasticity. This compound treatment has been shown to restore brain protein levels, which likely includes BDNF.[1] Additionally, its anti-inflammatory effects suggest an interaction with the NF-κB signaling pathway.
References
Harnessing Synergy: Fustin in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of more effective and less toxic cancer treatments has led to a significant focus on combination therapies, where multiple agents work together to produce a greater therapeutic effect than the sum of their individual actions.[1][2] Fustin, a flavonoid compound, has demonstrated notable anti-cancer properties, including the ability to suppress tumor growth, induce apoptosis (programmed cell death), and modulate critical signaling pathways.[3] This guide provides a comparative analysis of this compound's synergistic effects with established chemotherapeutic agents, supported by experimental data and detailed methodologies, to inform future research and drug development.
This compound and Doxorubicin: A Synergistic Approach Against Lymphoma
The combination of this compound with doxorubicin (DOX), a widely used chemotherapeutic for lymphoma and other cancers, has shown promising synergistic effects.[4] While effective, DOX is associated with considerable toxicities, making dose-reduction strategies through synergistic combinations highly desirable.[4]
Quantitative Data Summary
Studies have demonstrated that the co-administration of this compound and doxorubicin significantly inhibits cancer cell viability and promotes apoptosis at concentrations lower than those required for each agent alone.[4]
| Cell Line | Treatment | Key Outcome | Reference |
| Dalton's Lymphoma (DL) Cells | Doxorubicin + Fisetin | Significant inhibition of cell viability compared to monotherapies | [4] |
| DL Cells | Doxorubicin + Fisetin | Enhanced apoptosis through increased ROS generation and activation of caspase cascade | [4] |
| S180 (Sarcoma) Cells | Doxorubicin + Lutein | Marked inhibition of cell viability (>40%) | [5] |
| S180 (Sarcoma) Cells | Doxorubicin + Lutein | Increased total apoptosis rate to 35.93% | [5] |
*Note: Data for Lutein, another flavonoid, is included for comparative purposes, highlighting a common mechanism among similar compounds.
Mechanism of Synergistic Action
The synergistic effect of this compound and doxorubicin in lymphoma cells is attributed to the amplification of oxidative stress and the enhancement of the intrinsic apoptotic pathway.[4] this compound appears to augment doxorubicin's therapeutic effects by promoting the generation of intracellular reactive oxygen species (ROS).[4] This leads to mitochondrial aggregation and the increased expression of key apoptotic proteins, including p53, Bax, cytochrome c, and caspases 9 and 3.[4]
Experimental Protocol: Cell Viability and Apoptosis Assay
The following provides a generalized methodology based on typical in vitro studies investigating drug synergy.
-
Cell Culture : Dalton's Lymphoma (DL) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment : Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound, doxorubicin, or a combination of both for a specified period (e.g., 48 hours).
-
Cell Viability Assessment (MTT Assay) :
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.
-
-
Apoptosis Detection (Flow Cytometry) :
-
Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis : The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fisetin as a chemoprotective and chemotherapeutic agent: mechanistic insights and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of doxorubicin with fisetin for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
